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Diclazuril-d4

Cat. No.: B12417808
M. Wt: 411.7 g/mol
InChI Key: ZSZFUDFOPOMEET-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diclazuril-d4 is a deuterated stable isotope of the potent triazinone anticoccidial and antiprotozoal compound, Diclazuril. It is specifically designed for use as an internal standard in quantitative mass spectrometry-based analytical methods, facilitating precise pharmacokinetic studies, residue analysis, and metabolic investigation of the parent compound in research settings. The incorporation of four deuterium atoms provides distinct mass separation from the non-labeled compound, ensuring accurate and reliable quantification. Diclazuril is a synthetic benzeneacetonitrile derivative that exhibits potent activity against apicomplexan parasites, particularly various Eimeria species that cause coccidiosis in poultry and livestock . Its primary research value lies in studying the molecular mechanisms of anticoccidial action and the development of drug resistance. The mechanism of action of Diclazuril is multifaceted. It has been reported to interfere with nuclear processes and mitochondrial function in parasites, disrupting the reproductive stages of coccidia and preventing oocyst excretion, thereby interrupting the parasite's life cycle . Recent research published in 2025 has elucidated a more specific mechanism, showing that Diclazuril acts on the Actin Depolymerizing Factor (ADF) in Eimeria tenella . The compound inhibits the F-actin binding, bundling, and depolymerization activities of EtADF, as well as its G-actin sequestering and polymerization inhibition functions, which are critical for parasite gliding motility and host cell invasion . Furthermore, studies have linked Diclazuril resistance in E. tenella to the upregulated expression of enolase 2 (EtENO2), a key glycolytic enzyme that also appears to play a role in host cell invasion . This makes this compound and its parent compound vital tools for researching resistance mechanisms. Researchers utilize Diclazuril and its deuterated forms to explore these pathways and develop strategies to combat drug resistance in protozoan parasites. This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H9Cl3N4O2 B12417808 Diclazuril-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H9Cl3N4O2

Molecular Weight

411.7 g/mol

IUPAC Name

2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/i1D,2D,3D,4D

InChI Key

ZSZFUDFOPOMEET-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

The Role of Diclazuril-d4 as an Internal Standard in Quantitative Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of diclazuril-d4 as an internal standard in the quantitative analysis of its non-labeled counterpart, diclazuril. Diclazuril is a potent anticoccidial agent used in veterinary medicine, and its accurate quantification in various matrices is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving high accuracy and precision in analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Core Principle: Mechanism of Action of this compound as an Internal Standard

The fundamental principle behind using this compound as an internal standard lies in its chemical and physical similarity to the analyte, diclazuril. This compound is a synthetic version of the diclazuril molecule where four hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher mass but virtually identical chemical properties to diclazuril.

During sample preparation and analysis, the internal standard is added at a known concentration to both the calibration standards and the unknown samples. Because this compound behaves almost identically to diclazuril throughout the entire analytical process—including extraction, derivatization, and ionization—any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

In the mass spectrometer, the analyte and the internal standard are separated based on their mass-to-charge ratio. The instrument measures the ratio of the response of the analyte to the response of the internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample. By using this ratio, any variations in sample handling or instrument performance are effectively canceled out, leading to more accurate and precise results.[1][2]

Stable isotopically labeled internal standards are considered the gold standard in quantitative mass spectrometry for their ability to compensate for matrix effects, which are a common source of error in complex biological samples.[3]

Quantitative Data Presentation

The use of this compound as an internal standard significantly improves the performance of analytical methods for the quantification of diclazuril. The following tables summarize key validation parameters from published LC-MS/MS methods that utilize a deuterated internal standard for diclazuril analysis in various matrices.

Table 1: Method Validation Parameters for Diclazuril Quantification using a Deuterated Internal Standard

ParameterMatrixLinearity (ng/mL)Correlation Coefficient (r²)Recovery (%)Reference
Linearity & RecoveryPoultry Tissue & Eggs1 - 500 µg/L> 0.9985.2 - 105.3[4]
Linearity & RecoveryAnimal Plasma1 - 2000> 0.999Not explicitly stated, but method showed good trueness[5]

Table 2: Precision and Limits of Detection for Diclazuril Quantification using a Deuterated Internal Standard

ParameterMatrixConcentrationWithin-Run Precision (%RSD)Between-Run Precision (%RSD)LOD (ng/mL)LOQ (ng/mL)Reference
Precision & LimitsAnimal Plasma50 ng/mL< 10.5< 11.70.031[5]
Precision & LimitsPoultry Tissue & Eggs1, 10, 100 µg/kg2.8 - 8.14.2 - 9.50.1 µg/kg0.3 µg/kg[4]

Experimental Protocols

This section provides a detailed, synthesized protocol for the quantitative analysis of diclazuril in poultry tissue using a deuterated internal standard, based on established methodologies.[4]

Materials and Reagents
  • Diclazuril analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Water (deionized)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Anhydrous sodium sulfate

Sample Preparation
  • Homogenization: Weigh 2 g of homogenized poultry tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample.

  • Extraction: Add 10 mL of ethyl acetate and 5 g of anhydrous sodium sulfate. Vortex for 1 minute and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a mixture of acetonitrile and water (1:1, v/v).

  • SPE Cleanup (Optional but Recommended):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with water.

    • Elute the analyte and internal standard with acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate diclazuril from matrix components.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both diclazuril and this compound for quantification and confirmation.

Mandatory Visualizations

Signaling Pathway

While the exact molecular target of diclazuril is still under investigation, recent studies suggest that it may interfere with the glycolytic pathway in Eimeria parasites by affecting the enzyme enolase.[2] This disruption of energy metabolism is hypothesized to contribute to the observed damage to the developmental stages of the parasite.

diclazuril_pathway Diclazuril Diclazuril Enolase Enolase Diclazuril->Enolase Inhibition Glycolysis Glycolysis Enolase->Glycolysis Catalyzes ATP_Production ATP Production Glycolysis->ATP_Production Schizont_Development Schizont & Gamont Development ATP_Production->Schizont_Development Energy for Parasite_Replication Parasite Replication Schizont_Development->Parasite_Replication

Caption: Proposed mechanism of diclazuril's anticoccidial action via inhibition of enolase.

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of diclazuril using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenize Tissue Sample Spiking 2. Spike with this compound (IS) Homogenization->Spiking Extraction 3. Liquid-Liquid Extraction Spiking->Extraction Cleanup 4. SPE Cleanup Extraction->Cleanup LC_Separation 5. LC Separation Cleanup->LC_Separation MS_Detection 6. MS/MS Detection LC_Separation->MS_Detection Ratio_Calculation 7. Calculate Analyte/IS Ratio MS_Detection->Ratio_Calculation Quantification 8. Quantify Diclazuril Concentration Ratio_Calculation->Quantification

Caption: Workflow for diclazuril analysis using an internal standard.

Logical Relationship

The use of an internal standard is based on a logical relationship that ensures accurate quantification.

logical_relationship Analyte Diclazuril (Analyte) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_MS LC-MS/MS Analysis (Injection, Ionization) Sample_Prep->LC_MS Ratio Analyte/IS Response Ratio LC_MS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of diclazuril in complex matrices. Its mechanism of action as an internal standard is based on its chemical and physical identity with the analyte, allowing it to compensate for variations in sample preparation and instrumental analysis. The data presented in this guide clearly demonstrate the high level of performance that can be achieved in analytical methods employing this internal standard. The provided experimental protocol and workflows offer a practical guide for researchers and scientists in the field of drug analysis and food safety.

References

physicochemical properties of Diclazuril-d4 for analytical use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Diclazuril-d4, a deuterated analog of the anticoccidial agent Diclazuril. This information is crucial for its use as an internal standard in analytical methodologies, ensuring accurate quantification in research, drug development, and quality control processes.

Physicochemical Properties

This compound is a stable, isotopically labeled form of Diclazuril, designed for use in mass spectrometry-based analytical methods. The deuterium labeling provides a distinct mass difference, allowing for clear differentiation from the unlabeled analyte.

General Properties
PropertyValueReference
Chemical Name Benzene-2,3,5,6-d4-acetonitrile, 4-chloro-α-[2,6-dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)phenyl]-[1]
Synonyms R-64433-d4[2]
CAS Number 1632495-80-7[1][3]
Molecular Formula C₁₇H₅D₄Cl₃N₄O₂[1][3]
Molecular Weight 411.66 g/mol [1][3]
Appearance White to yellow solid[1]
Purity ≥98%[1]
Isotopic Enrichment 98.4%[1]
Solubility

This compound, similar to its non-deuterated counterpart, exhibits low aqueous solubility.[4] It is soluble in polar aprotic solvents.

SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO)25 mg/mL (60.73 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly impact solubility; use newly opened solvent.[5]
Dimethylformamide (DMF)SolubleSpecific quantitative data not available.[6]
Tetrahydrofuran (THF)Slightly soluble[6][7]
WaterInsoluble[7]
Spectroscopic Data

The spectroscopic properties of this compound are expected to be nearly identical to those of Diclazuril, with minor shifts attributable to the deuterium substitution.

TechniqueDataReference
UV/Vis Spectroscopy λmax: 220 nm, 277 nm[8]
¹H NMR Spectroscopy Consistent with structure[1]
Mass Spectrometry Consistent with structure[1]
Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

ConditionStabilityReference
Powder (-20°C) 3 years[1]
Powder (4°C) 2 years[1]
In Solvent (-80°C) 6 months[1][2]
In Solvent (-20°C) 1 month[1][2]

Analytical Methods and Experimental Protocols

This compound is primarily used as an internal standard in quantitative analysis of Diclazuril by High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of Diclazuril in various matrices, such as animal feed.

Experimental Protocol:

  • Sample Preparation (Animal Feed):

    • Weigh a representative sample of the feed.

    • Add a known amount of this compound internal standard.

    • Extract with acidified methanol.

    • Perform solid-phase extraction (SPE) on a C18 cartridge for cleanup.

    • Elute Diclazuril and this compound from the SPE cartridge.

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable solvent (e.g., dimethylformamide/water).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.2% phosphoric acid).

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV detector at 275 nm or 280 nm.

    • Injection Volume: 10 - 20 µL.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the peak area of Diclazuril to the peak area of this compound against the concentration of Diclazuril.

    • Determine the concentration of Diclazuril in the sample from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the analysis of Diclazuril in biological matrices like plasma.

Experimental Protocol:

  • Sample Preparation (Animal Plasma):

    • To a plasma sample, add a known amount of this compound internal standard.

    • Perform protein precipitation by adding acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatography: Utilize a suitable reversed-phase column (e.g., Nucleosil ODS 5-µm) with a gradient elution of acetonitrile and an aqueous buffer like 0.01 M ammonium acetate.

    • Mass Spectrometry: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode with negative ion detection.[9]

    • Ionization: Electrospray ionization (ESI).[9]

  • Quantification:

    • Monitor specific precursor-to-product ion transitions for both Diclazuril and this compound.

    • Quantify Diclazuril concentration based on the ratio of the peak areas of the analyte to the internal standard, using a calibration curve prepared in the same biological matrix.

Mechanism of Action of Diclazuril

Diclazuril is a potent anticoccidial agent that is effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry and other livestock. Its mechanism of action involves the disruption of the parasite's life cycle.

Diclazuril primarily targets the intracellular developmental stages of the coccidia, specifically schizogony and gametogony. Treatment with Diclazuril leads to degenerative changes in the first and second-generation schizonts, characterized by a loss of internal structure and the appearance of intracytoplasmic vacuoles. This ultimately results in the degeneration of both schizonts and gamonts, thereby halting the replication of the parasite.

Diclazuril_Mechanism_of_Action cluster_host_cell Host Intestinal Cell cluster_environment External Environment sporozoite Sporozoite Invasion trophozoite Trophozoite sporozoite->trophozoite schizont1 First-generation Schizont trophozoite->schizont1 merozoites1 Merozoites schizont1->merozoites1 schizont2 Second-generation Schizont merozoites1->schizont2 Re-invasion merozoites2 Merozoites schizont2->merozoites2 gametogony Gametogony (Microgametes & Macrogametes) merozoites2->gametogony Differentiation zygote Zygote gametogony->zygote Fertilization oocyst Unsporulated Oocyst zygote->oocyst oocyst_out Oocyst Excretion oocyst->oocyst_out sporulated_oocyst Infective Sporulated Oocyst ingestion Ingestion by Host sporulated_oocyst->ingestion ingestion->sporozoite oocyst_out->sporulated_oocyst Sporulation diclazuril Diclazuril diclazuril->inhibition1 diclazuril->inhibition2 diclazuril->inhibition3

Diclazuril's inhibitory effect on the coccidian life cycle.

Conclusion

This compound serves as an indispensable tool for the accurate and reliable quantification of Diclazuril in various analytical applications. A thorough understanding of its physicochemical properties and the appropriate analytical methodologies is paramount for researchers, scientists, and drug development professionals to ensure data integrity and advance scientific research in animal health.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Diclazuril-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diclazuril-d4, a deuterated internal standard for the widely used anticoccidial agent, Diclazuril. The document details the multi-step synthetic pathway, including the isotopic labeling process, and provides available experimental protocols and quantitative data. Furthermore, it elucidates the mechanism of action of Diclazuril, offering insights into its molecular targets within the Eimeria parasite.

Introduction to Diclazuril and its Deuterated Analog

Diclazuril is a potent, broad-spectrum anticoccidial drug belonging to the benzeneacetonitrile class of compounds.[1] It is highly effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry and other livestock.[1][2] To facilitate pharmacokinetic studies, residue analysis, and to serve as an internal standard in analytical methodologies, a stable isotope-labeled version, this compound, is utilized.[3][4] The four deuterium atoms are incorporated into the 4-chlorophenyl ring of the molecule, providing a distinct mass shift for mass spectrometry-based quantification without significantly altering its chemical properties.[3][4]

Synthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, 2,6-dichloro-4-nitroaniline. The overall synthetic route can be divided into several key stages, as outlined in the workflow diagram below. The isotopic labeling is introduced via the use of a deuterated intermediate, 2,3,5,6-tetradeuterio-4-chlorobenzonitrile.

Synthesis_Workflow A 2,6-Dichloro-4-nitroaniline B 3,4,5-Trichloronitrobenzene (II) A->B  Sandmeyer Reaction D α-(4-Chlorophenyl-d4)-2,6-dichloro-4-nitrophenylacetonitrile (III) B->D  Nucleophilic Substitution C 2,3,5,6-Tetradeuterio-4-chlorobenzonitrile (A) C->D E 4-Amino-α-(4-chlorophenyl-d4)-2,6-dichlorophenylacetonitrile (IV) D->E  Reduction F This compound (I) E->F  Diazotization & Cyclization

Figure 1: Overall synthetic workflow for this compound.
Isotopic Labeling: Synthesis of 2,3,5,6-Tetradeuterio-4-chlorobenzonitrile

The key to the synthesis of this compound is the preparation of the deuterated intermediate, 2,3,5,6-tetradeuterio-4-chlorobenzonitrile. While this reagent is commercially available, a common method for its synthesis involves a catalytic hydrogen-deuterium (H/D) exchange reaction.[5] In this process, 4-chlorobenzonitrile is treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable catalyst, like a noble metal catalyst (e.g., palladium on carbon), to facilitate the exchange of the aromatic protons with deuterium atoms.[6]

General Experimental Protocol for H/D Exchange: A mixture of 4-chlorobenzonitrile, a palladium-based catalyst, and a deuterium source (e.g., D₂O) is heated in a sealed vessel. The reaction progress is monitored by techniques such as NMR or mass spectrometry to determine the degree of deuterium incorporation. Upon completion, the catalyst is filtered off, and the deuterated product is purified, typically by recrystallization or chromatography.

Step-by-Step Synthesis of this compound

The following sections detail the individual steps of the this compound synthesis, starting from 2,6-dichloro-4-nitroaniline.

Step 1: Synthesis of 3,4,5-Trichloronitrobenzene (Intermediate II)

The synthesis commences with a Sandmeyer reaction of 2,6-dichloro-4-nitroaniline.[7][8] The amino group is first diazotized, and the resulting diazonium salt is then displaced by a chlorine atom.

Experimental Protocol:

  • In a reaction flask, dissolve 2,6-dichloro-4-nitroaniline (100.0 g) in sulfuric acid (480.0 g) and add sodium nitrite (36.0 g).[8]

  • Heat the mixture to ensure complete dissolution of the sodium nitrite, then cool to 50°C.[8]

  • After an insulation period of 40 minutes, cool the mixture to 5°C and add glacial acetic acid (136.0 g) dropwise. Maintain the temperature and stir for 1 hour to obtain the diazonium salt solution.[8]

  • In a separate flask, prepare a solution of cuprous chloride (90.0 g) in hydrochloric acid (357.0 g).[8]

  • Slowly add the diazonium salt solution to the cuprous chloride solution, maintaining the temperature below 15°C.[8]

  • After the addition is complete, continue the reaction for 50 minutes, then warm to 70°C for 1 hour.[8]

  • Cool the reaction mixture to room temperature and add purified water (1500.0 g) to precipitate the product.[8]

  • Filter the yellow solid, wash with water until neutral, and dry to obtain 3,4,5-trichloronitrobenzene.[8]

Step 2: Synthesis of α-(4-Chlorophenyl-d4)-2,6-dichloro-4-nitrophenylacetonitrile (Intermediate III)

This step involves a nucleophilic substitution reaction between 3,4,5-trichloronitrobenzene and the deuterated intermediate, 2,3,5,6-tetradeuterio-4-chlorobenzonitrile.[3]

Experimental Protocol:

  • In a reaction flask, prepare a 50% sodium hydroxide solution (120 g NaOH in 120 g purified water) and cool to below 40°C.[3]

  • Add tetrabutylammonium bromide (5 g), 3,4,5-trichloronitrobenzene (40 g), and tetrahydrofuran (THF) (228 g) and stir for 30 minutes.[3]

  • Prepare a solution of 2,3,5,6-tetradeuterio-4-chlorobenzonitrile (29.0 g) in THF (50.0 g) and add it dropwise to the reaction mixture.[3]

  • After the addition, heat the mixture to 60°C and maintain for 8 hours.[3]

Step 3: Synthesis of 4-Amino-α-(4-chlorophenyl-d4)-2,6-dichlorophenylacetonitrile (Intermediate IV)

The nitro group of intermediate III is reduced to an amino group to yield intermediate IV.[7]

Experimental Protocol:

  • To the reaction mixture from the previous step, add a reducing agent such as sodium dithionite (vat powder).

  • The reduction is typically carried out in a suitable solvent system, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is extracted with an organic solvent and purified.

Step 4: Synthesis of this compound (I)

The final step involves a diazotization of the amino group of intermediate IV, followed by a series of condensation and cyclization reactions to form the triazine ring of this compound.[3]

Experimental Protocol:

  • Intermediate IV is diazotized using sodium nitrite in an acidic medium.

  • The resulting diazonium salt is then reacted with a suitable reagent to form a hydrazine intermediate.

  • The hydrazine intermediate undergoes cyclization with a dicarbonyl compound or its equivalent to form the final triazine ring structure.

  • The crude this compound is then purified by recrystallization from a solvent mixture such as glacial acetic acid and an alcohol (e.g., n-butanol).[3]

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of Diclazuril and its deuterated analog. It is important to note that yields can vary depending on the specific reaction conditions and scale.

StepReactantsProductReported YieldReference(s)
1. Sandmeyer Reaction2,6-Dichloro-4-nitroaniline3,4,5-Trichloronitrobenzene~45%
2. Nucleophilic Substitution & 3. Reduction (combined)3,4,5-Trichloronitrobenzene, 4-Chlorobenzonitrile (or deuterated analog), Reducing agent4-Amino-α-(4-chlorophenyl)-2,6-dichlorophenylacetonitrile (or d4 analog)Not specified[3][7]
4. Diazotization, Cyclization & Purification4-Amino-α-(4-chlorophenyl)-2,6-dichlorophenylacetonitrile (or d4 analog), Cyclizing agentsDiclazuril (or this compound)75-86.2%[3]
Overall Yield 2,6-Dichloro-4-nitroaniline Diclazuril ~45%

Isotopic Purity: The isotopic purity of this compound is a critical parameter. It is typically determined by mass spectrometry, where the relative abundance of the deuterated (M+4) and non-deuterated (M) molecular ions is measured.[9][10] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed to assess the degree of deuteration at specific positions in the molecule.[1][8] Commercial suppliers of this compound often provide a certificate of analysis specifying the isotopic enrichment, which is typically expected to be >98%.

Mechanism of Action of Diclazuril

Diclazuril exerts its anticoccidial effect by targeting the intracellular developmental stages of the Eimeria parasite, particularly during schizogony and gametogony.[11] The primary mechanism of action involves the disruption of mitochondrial function.[11]

Mechanism_of_Action cluster_Mitochondrion Diclazuril Diclazuril ETC Electron Transport Chain (ETC) Diclazuril->ETC Inhibition Mitochondrion Eimeria Mitochondrion MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Maintenance ATP ATP Synthesis MMP->ATP Driving Force Apoptosis Apoptosis MMP->Apoptosis Induction of Collapse

Figure 2: Proposed mechanism of action of Diclazuril on Eimeria mitochondria.

Studies have shown that Diclazuril treatment leads to a significant decrease in the mitochondrial transmembrane potential in Eimeria tenella merozoites. This disruption of the proton gradient across the inner mitochondrial membrane impairs the parasite's ability to produce ATP via oxidative phosphorylation. The collapse of the mitochondrial membrane potential is a key event that can trigger the apoptotic cascade, leading to programmed cell death of the parasite.

Conclusion

The synthesis of this compound is a well-established, albeit multi-step, process that is crucial for the development of robust analytical methods for its parent compound. The key to the isotopic labeling lies in the use of a deuterated precursor, which is incorporated early in the synthetic sequence. The mechanism of action of Diclazuril highlights the parasite's mitochondrion as a key drug target. This technical guide provides a foundational understanding of the synthesis and mode of action of this compound, which is of significant value to researchers and professionals in the fields of veterinary medicine, drug development, and analytical chemistry. Further research to optimize the synthetic yields and to fully elucidate the molecular interactions of Diclazuril with its mitochondrial target will continue to be of great interest.

References

certificate of analysis for Diclazuril-d4 reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Diclazuril-d4 reference standard, including its chemical and physical properties, analytical data, and detailed experimental protocols for its analysis. This document is intended to support researchers, scientists, and drug development professionals in their analytical and research applications of this stable isotope-labeled internal standard.

Certificate of Analysis: this compound

The following tables summarize the key data typically found on a Certificate of Analysis for a this compound reference standard.[1]

Identification and Physical Properties
ParameterSpecification
Chemical Name Benzene-2,3,5,6-d4-acetonitrile, 4-chloro-α-[2,6-dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)phenyl]-
CAS Number 1632495-80-7
Molecular Formula C₁₇H₅D₄Cl₃N₄O₂
Molecular Weight 411.66 g/mol
Appearance White to yellow solid
Analytical Data
TestMethodResult
Purity HPLC98.00%
Isotopic Enrichment Mass Spectrometry98.4%
Identity ¹H NMR SpectroscopyConsistent with structure
Identity Mass SpectrometryConsistent with structure
Storage and Stability
ConditionStorage TemperatureShelf Life
Powder -20°C3 years
4°C2 years
In solvent -80°C6 months
-20°C1 month

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are based on established analytical methods for Diclazuril and its deuterated analog.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of the this compound reference standard.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Nucleosil ODS 5 µm).[2]

  • Mobile Phase: A gradient elution with 0.01 M ammonium acetate and acetonitrile is typically used.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[3]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in a suitable solvent such as dimethylformamide or acetonitrile.

  • Sample Analysis: Inject the prepared standard solution into the HPLC system.

  • Data Analysis: The purity is calculated by determining the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed to confirm the identity of the compound and to determine the degree of deuterium incorporation.

Instrumentation:

  • Liquid Chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[2][4]

Mass Spectrometric Conditions:

  • Ionization Mode: Negative ion electrospray ionization (ESI-).[2][4]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for the highest sensitivity and specificity.[2]

  • Precursor and Product Ions: The specific precursor and product ions for both this compound and any residual non-deuterated Diclazuril are monitored.

Procedure:

  • Sample Infusion: The sample solution is introduced into the mass spectrometer.

  • Data Acquisition: Mass spectra are acquired over a relevant mass-to-charge (m/z) ratio range.

  • Identity Confirmation: The observed molecular ion and fragmentation pattern are compared with the expected values for this compound.

  • Isotopic Enrichment Calculation: The relative intensities of the mass signals corresponding to this compound and the non-deuterated Diclazuril are used to calculate the percentage of isotopic enrichment.

¹H NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of the reference standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: The resulting spectrum is analyzed for chemical shifts, signal integrations, and coupling patterns. The absence or significant reduction of signals corresponding to the deuterated positions confirms the successful labeling. The overall pattern should be consistent with the structure of Diclazuril.

Mechanism of Action of Diclazuril

Diclazuril is a potent anticoccidial agent belonging to the benzeneacetonitrile group.[5] Its mechanism of action, while not fully elucidated, is known to be highly effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in livestock.[5][6]

The primary mode of action of Diclazuril is the disruption of the parasite's life cycle.[7][8] It is particularly effective against the intracellular developmental stages, specifically the schizonts and gamonts.[9] Treatment with Diclazuril leads to degenerative changes in these stages, characterized by a loss of internal structure and the appearance of intracytoplasmic vacuoles, ultimately preventing the formation of oocysts and their subsequent excretion.[7][9]

Recent studies suggest that Diclazuril may also target cyclin-dependent kinases (CDKs) in the parasite, which are crucial for cell cycle regulation.[7][8] By interfering with these enzymes, Diclazuril can inhibit the parasite's growth and replication.

Visualizations

The following diagrams illustrate the experimental workflow for purity determination and the proposed mechanism of action of Diclazuril.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Prepare this compound Standard Solution hplc Inject into HPLC System prep->hplc detect UV Detection at 280 nm hplc->detect data Calculate Peak Area detect->data purity Determine Purity (%) data->purity

Caption: Experimental workflow for HPLC purity determination of this compound.

mechanism_of_action cluster_host Host Cell cluster_diclazuril cluster_effects Cellular Effects cluster_outcome Final Outcome parasite Eimeria Parasite (Intracellular Stages) schizonts Inhibition of Schizonts & Gamonts parasite->schizonts cdk Potential Inhibition of Cyclin-Dependent Kinases parasite->cdk diclazuril Diclazuril diclazuril->parasite disruption Disruption of Parasite Life Cycle schizonts->disruption cdk->disruption oocyst Prevention of Oocyst Excretion disruption->oocyst

Caption: Proposed mechanism of action of Diclazuril against Eimeria parasites.

References

Diclazuril-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Diclazuril-d4, a deuterated analog of the potent anticoccidial agent, Diclazuril. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and insights into its mechanism of action.

Core Compound Data

This compound is a stable isotope-labeled version of Diclazuril, widely used as an internal standard in pharmacokinetic and metabolic studies. The integration of deuterium atoms provides a distinct mass spectrometric signature, enabling precise quantification.

PropertyValue
CAS Number 1632495-80-7
Molecular Formula C₁₇H₅D₄Cl₃N₄O₂
Molecular Weight 411.66 g/mol

Mechanism of Action

Diclazuril exerts its anticoccidial effect by disrupting the life cycle of protozoan parasites of the genus Eimeria. While the precise molecular targets are still under investigation, current research points towards a multi-faceted mechanism primarily centered on the parasite's cellular metabolism and developmental processes.

The primary mode of action involves the inhibition of mitochondrial function. Diclazuril treatment has been shown to attenuate the mitochondrial transmembrane potential in Eimeria merozoites. This disruption of the mitochondrial respiratory chain leads to a cascade of events culminating in parasite death.[1][2]

Furthermore, Diclazuril has been observed to induce apoptosis, or programmed cell death, in the second-generation merozoites of Eimeria tenella.[1][2] This suggests that beyond metabolic disruption, Diclazuril activates intrinsic cellular pathways leading to the parasite's self-destruction. The drug is effective against both the asexual and sexual stages of the parasite's development, leading to a significant reduction in oocyst shedding and thereby controlling the spread of infection.[3]

Diclazuril Diclazuril Mitochondrion Parasite Mitochondrion Diclazuril->Mitochondrion Disrupts Transmembrane Potential Development Inhibition of Asexual and Sexual Stages Diclazuril->Development Apoptosis Apoptosis (Programmed Cell Death) Mitochondrion->Apoptosis Triggers Outcome Reduced Oocyst Shedding & Parasite Death Apoptosis->Outcome Development->Outcome cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Analysis start Weigh 25g Feed Sample add_is Add Internal Standard start->add_is extract Extract with Acidified Methanol add_is->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition C18 Cartridge supernatant->condition load Load Supernatant condition->load wash Wash Cartridge load->wash elute Elute Diclazuril wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in DMFA/Water dry->reconstitute inject Inject onto C18 Column reconstitute->inject detect UV Detection at 280 nm inject->detect quantify Quantify using Calibration Curve detect->quantify start Day 1: Procure Coccidia-Free Chicks housing Day 1-14: Rearing in Controlled Environment start->housing grouping Day 14: Group Allocation housing->grouping infection Day 14: Oral Inoculation with Eimeria Oocysts grouping->infection treatment Prophylactic (Day 12-end) or Therapeutic (Post-Signs) infection->treatment data_collection Data Collection: - Mortality - Body Weight - FCR - Oocyst Count - Lesion Score infection->data_collection treatment->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis conclusion Efficacy Determination analysis->conclusion

References

In-Depth Technical Guide to the Safe Handling of Diclazuril-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and toxicological data for Diclazuril-d4. Given that this compound is a deuterated form of Diclazuril, its chemical and toxicological properties are considered analogous to the parent compound. All data presented herein pertains to Diclazuril and should be applied with due diligence to its deuterated analogue.

Section 1: Hazard Identification and Classification

Diclazuril is classified as a substance with potential health hazards. The primary concerns are reproductive toxicity and organ damage through prolonged or repeated exposure.

GHS Hazard Statements:

  • H361d: Suspected of damaging the unborn child.[1][2][3][4]

  • H373: May cause damage to organs (Lungs, Lymph nodes, Liver) through prolonged or repeated exposure.[1]

Signal Word: Warning[3][4]

Hazard Pictograms:

PictogramHazard Class
Health HazardReproductive Toxicity, Specific Target Organ Toxicity

Section 2: Toxicological Data

The following tables summarize the available acute toxicity data for Diclazuril. These studies were conducted following standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Table 1: Acute Oral Toxicity[1][4][5][6]
SpeciesRouteLD50 (mg/kg bw)Method
RatOral>5000OECD Test Guideline 420
MouseOral>5000OECD Test Guideline 420
DogOral>5000OECD Test Guideline 420
Table 2: Acute Dermal Toxicity[1][4][6]
SpeciesRouteLD50 (mg/kg bw)Method
RabbitDermal>4000OECD Test Guideline 402
Table 3: Acute Inhalation Toxicity[2][4][5][6]
SpeciesRouteLC50 (mg/L)Exposure TimeMethod
RatInhalation>2.244 hoursOECD Test Guideline 403

Section 3: Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted in accordance with internationally recognized guidelines. The following provides an overview of the methodologies employed in these key experiments.

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is designed to assess the acute toxic effects of a substance following oral administration.[5][6][7][8][9] A stepwise procedure is used where groups of animals, typically female rats, are dosed at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[6][9] The initial dose is selected based on a preliminary "sighting study" to identify a dose that produces signs of toxicity without mortality.[6][8][9] Subsequent dosing depends on the observed outcomes.[6] Animals are observed for a total of 14 days for signs of toxicity and mortality.[7][9] This procedure aims to identify a dose that causes evident toxicity, allowing for classification of the substance's hazard, while minimizing animal mortality.[5][6][7]

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline evaluates the potential adverse effects of a substance from a single dermal exposure.[10][11] The test substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface) of the test animals, usually rabbits or rats.[10][12] The application site is then covered with a porous gauze dressing for a 24-hour exposure period, after which the residual test substance is removed.[10][12] Animals are observed for 14 days for signs of dermal irritation, systemic toxicity, and mortality.[10][11] This test determines the median lethal dose (LD50) and provides information for hazard classification and labeling.[10]

OECD Test Guideline 403: Acute Inhalation Toxicity

This test provides information on health hazards arising from short-term inhalation exposure to a chemical.[13][14][15][16] The test involves exposing animals, typically rats, to the substance as a gas, vapor, aerosol, or particulate for a defined period, usually 4 hours.[13][14][15][16] A traditional protocol involves exposing groups of animals to at least three different concentrations to determine the median lethal concentration (LC50).[13][14][15] A "Concentration x Time" (CxT) protocol may also be used to assess the relationship between concentration, exposure duration, and toxicity.[13][14][15] Following exposure, animals are observed for at least 14 days.[13][16]

Section 4: Signaling Pathway of Diclazuril-Induced Apoptosis

Diclazuril has been shown to induce apoptosis in the protozoan parasite Eimeria tenella. This process involves the nuclear translocation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key glycolytic enzyme, and the subsequent activation of an intrinsic caspase-mediated cell death pathway.

Diclazuril_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diclazuril Diclazuril GAPDH_cyto GAPDH Diclazuril->GAPDH_cyto Induces Expression Mitochondrion Mitochondrion Diclazuril->Mitochondrion Disrupts Membrane Potential GAPDH_nucl GAPDH GAPDH_cyto->GAPDH_nucl Translocation Caspase9_inactive Pro-caspase-9 Mitochondrion->Caspase9_inactive Cytochrome c Release Caspase9_active Caspase-9 Caspase9_inactive->Caspase9_active Activation Caspase3_inactive Pro-caspase-3 Caspase3_active Caspase-3 Caspase3_inactive->Caspase3_active Activation Caspase9_active->Caspase3_inactive Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Execution

Caption: Diclazuril-induced apoptosis in Eimeria tenella.

Pathway Description: Diclazuril treatment leads to an increased expression of GAPDH in the cytoplasm.[3][17] This is followed by the translocation of GAPDH into the nucleus.[3][17] Concurrently, Diclazuril disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[18] This event triggers the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.[3][17][18]

Section 5: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific handling conditions. The following diagram outlines a general workflow for selecting adequate PPE.

PPE_Selection_Workflow Start Start: Handling This compound RiskAssessment Assess Risk of Exposure (Inhalation, Dermal, Eye) Start->RiskAssessment Ventilation Is adequate ventilation (e.g., fume hood) available? RiskAssessment->Ventilation High Risk of Inhalation Gloves Wear Chemical-Resistant Gloves (e.g., nitrile) RiskAssessment->Gloves Dermal Contact Possible EyeProtection Wear Safety Glasses with Side Shields or Goggles RiskAssessment->EyeProtection Eye Contact Possible RespProtection Wear Respiratory Protection (e.g., NIOSH-approved respirator) Ventilation->RespProtection No Ventilation->Gloves Yes RespProtection->Gloves Gloves->EyeProtection LabCoat Wear a Lab Coat or Protective Clothing EyeProtection->LabCoat End Proceed with Handling LabCoat->End

Caption: Personal Protective Equipment (PPE) selection workflow.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

General Advice: In case of accident or if you feel unwell, seek medical advice immediately.[1][2] First aid responders should use recommended PPE.[1]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[1][3][4]

  • Skin Contact: Immediately flush skin with plenty of soap and water.[1][3][4] Remove contaminated clothing and shoes.[1][3][4] Wash clothing before reuse.[1][3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1][2][3][4]

  • Ingestion: Do NOT induce vomiting.[1][2][3][4] Rinse mouth thoroughly with water.[1][2][3][4] Get medical attention.[1][2][3][4]

Spillage and Disposal
  • Spills: In case of a spill, avoid dust formation.[1] Use personal protective equipment.[3] Contain the spill and collect with an inert absorbent material.[3] Dispose of the waste in an approved waste disposal plant.[1][3] Local authorities should be advised if significant spillages cannot be contained.[1][2][3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

Section 6: Storage and Stability

  • Storage: Keep in properly labeled containers.[1][3] Store in a cool, dry, and well-ventilated area. Store locked up.[3][4]

  • Stability: Stable under normal conditions.[1][4][19]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][4][19]

  • Hazardous Decomposition Products: No hazardous decomposition products are known under normal conditions of use.[1][4][19]

This technical guide is intended to provide comprehensive safety information for the handling of this compound. It is imperative that all users read and understand this information before working with this compound. Always adhere to good laboratory practices and local safety regulations.

References

Methodological & Application

Application Note: Quantitative Analysis of Diclazuril in Poultry Feed using a Diclazuril-d4 LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril is a synthetic anticoccidial agent widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease of the intestinal tract.[1] Regulatory bodies in various regions, including the European Union, have established maximum residue limits (MRLs) for diclazuril in animal feed to ensure consumer safety. The EU, for instance, has set the MRL for diclazuril in complete poultry feed at 1 mg/kg. Accurate and sensitive analytical methods are therefore essential for monitoring diclazuril levels in poultry feed to ensure compliance with these regulations and safeguard the food chain.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of diclazuril in poultry feed. The method utilizes a deuterated internal standard, Diclazuril-d4, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents
  • Diclazuril certified reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Blank poultry feed for matrix-matched calibration standards

Sample Preparation
  • Homogenization: Grind a representative sample of poultry feed to a fine powder.

  • Weighing: Accurately weigh 2.0 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.

  • Fortification: Spike the sample with an appropriate volume of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Vortexing and Sonication: Vortex the tube for 1 minute, followed by ultrasonication for 10 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Collision Gas Argon

Data Presentation

Mass Spectrometric Parameters

The following Multiple Reaction Monitoring (MRM) transitions were used for the quantification and confirmation of Diclazuril and its internal standard, this compound. The transitions for this compound are predicted based on the known fragmentation of Diclazuril, with a +4 Da shift for the precursor and major product ions due to deuterium labeling.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Diclazuril407.0336.0334.0
This compound411.0340.0338.0
Method Validation Data

The method was validated for linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ) in poultry feed matrix. The results are summarized in the tables below, compiled from various studies.[2][3][4]

Table 1: Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Diclazuril0.25 - 50> 0.999[5]

Table 2: Recovery and Precision

Spiked Level (µg/kg)Recovery (%)RSD (%)
190.1 - 105.23.0 - 8.1
1094.0 - 103.73.1 - 11.4
10092.5 - 104.1< 15

Table 3: Sensitivity

ParameterValue (µg/kg)
Limit of Detection (LOD)0.1
Limit of Quantification (LOQ)0.3 - 1.2

Experimental Workflow Diagram

Diclazuril_Analysis_Workflow Sample 1. Poultry Feed Sample (2g) Spike 2. Spike with This compound (IS) Sample->Spike Add Internal Standard Extraction 3. Add 10 mL Acetonitrile (Extraction) Spike->Extraction Add Extraction Solvent Vortex 4. Vortex (1 min) & Ultrasonicate (10 min) Extraction->Vortex Mechanical & Sonic Agitation Centrifuge 5. Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Phase Separation Filter 6. Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Remove Particulates LCMS 7. LC-MS/MS Analysis Filter->LCMS Inject Sample Data 8. Data Processing & Quantification LCMS->Data Acquire Data

Caption: LC-MS/MS workflow for Diclazuril analysis in poultry feed.

References

Application Note: Quantitative Analysis of Diclazuril in Equine Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Diclazuril in equine plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Diclazuril-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation step, followed by reversed-phase chromatographic separation and detection by multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, drug monitoring, and regulatory compliance in the equine industry.

Introduction

Diclazuril is a benzeneacetonitrile compound with potent antiprotozoal activity, widely used for the treatment and prevention of coccidiosis in various animal species.[1][2] Its potential application in treating Equine Protozoal Myeloencephalitis (EPM) has led to increased interest in its pharmacokinetic profile in horses.[1][3][4] Accurate quantification of Diclazuril in plasma is crucial for determining its bioavailability, half-life, and optimal dosing regimens.[1][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects. This application note provides a comprehensive protocol for the analysis of Diclazuril in equine plasma, validated to meet the stringent requirements of drug development and research professionals.

Experimental Protocols

Materials and Reagents
  • Diclazuril (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Equine plasma (blank)

Equipment
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex 4000 QTRAP, Thermo Scientific TSQ Altis)

  • Reversed-phase C18 column (e.g., Nucleosil ODS 5 µm or equivalent)[5]

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and consumables

Preparation of Stock and Working Solutions
  • Diclazuril Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diclazuril and dissolve in 10 mL of dimethylformamide (DMF).

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of DMF.

  • Working Solutions: Prepare serial dilutions of the Diclazuril stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 200 µL of equine plasma into the appropriately labeled tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.

  • Add 600 µL of acetonitrile to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, or inject directly. If evaporated, reconstitute in 200 µL of the mobile phase starting condition.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column Nucleosil ODS 5 µm (or equivalent C18)[5]
Mobile Phase A 0.01 M Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min (example, may need optimization)
Injection Volume 10 µL
Gradient As described in the table below

Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
5.01090
7.01090
7.19010
10.09010

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[5]
Scan Type Multiple Reaction Monitoring (MRM)[5]
Source Temperature 600°C[6]
Nebulizer Gas 45 psi[6]
Heater Gas 45 psi[6]

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Diclazuril 410.9299.0-35 (example)
Diclazuril 410.9155.0-45 (example)
This compound 414.9303.0-35 (example)

Collision energies are instrument-dependent and require optimization.

Data Presentation

Method Validation Summary

The performance of the analytical method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters for the quantitative analysis of Diclazuril in plasma.

Table 1: Linearity and Sensitivity

ParameterResult
Linear Range 1 - 2000 ng/mL[5]
Correlation Coefficient (r) ≥ 0.999[5][7]
Limit of Detection (LOD) 0.03 ng/mL[5]
Limit of Quantification (LOQ) 1 ng/mL[5]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Within-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)
Low QC 50≤ 10.5%[5]≤ 11.7%[5]91.2 - 108.8%[5]
High QC 500-1000≤ 8.8%[5]≤ 11.7%[5]91.2 - 108.8%[5]

Data adapted from a study on animal plasma, demonstrating typical method performance.[5]

Table 3: Recovery

ParameterResult
Extraction Recovery 82% (via SPE)[8]

Note: Recovery for protein precipitation with acetonitrile is generally high and consistent, though may vary. The cited recovery is for Solid Phase Extraction for comparison.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Equine Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is add_acn Add Acetonitrile (600 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry (MRM Detection) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for Diclazuril analysis in equine plasma.

internal_standard_logic cluster_process Analytical Process cluster_output Output diclazuril Diclazuril sample_prep Sample Preparation diclazuril->sample_prep diclazuril_d4 This compound diclazuril_d4->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms ratio Peak Area Ratio (Analyte / IS) lc_ms->ratio

Caption: Logic of using a stable isotope-labeled internal standard.

References

Application Notes and Protocols for Veterinary Drug Residue Monitoring in Chicken Tissue Using Diclazuril-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diclazuril is a broad-spectrum anticoccidial agent widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease of the intestinal tract.[1][2] Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for diclazuril in edible chicken tissues to ensure consumer safety.[1][3][4] Accurate and sensitive analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as Diclazuril-d4, is the preferred method for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[5]

This document provides detailed application notes and protocols for the determination of diclazuril residues in chicken tissues using this compound as an internal standard, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Target Audience: Researchers, scientists, and drug development professionals involved in veterinary drug residue analysis and food safety.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of diclazuril in chicken tissues.

Table 1: Maximum Residue Limits (MRLs) for Diclazuril in Chicken Tissues

TissueEuropean Union (EU) MRL (µg/kg)Codex Alimentarius MRL (µg/kg)Canada MRL (ppm)
Muscle500[3]500[1]0.5[4]
Liver1500[3]3000[1]3.0[4]
Kidney1000[3]2000[1]2.0[4]
Skin/Fat500[3]1000[1]1.0[4]

Table 2: Performance Characteristics of LC-MS/MS Methods for Diclazuril Analysis in Chicken Tissues

ParameterMuscleLiverKidneyReference
Limit of Detection (LOD)
0.5 µg/kg--[6][7]
0.02 µg/kg (CLEIA)--[8]
Limit of Quantification (LOQ)
25 ng/g25 ng/g25 ng/g[9]
Recovery (%)
90.3 - 120.4--[8]
84.3 - 109.584.3 - 109.584.3 - 109.5[9]
Precision (RSD %)
<15.8<15.8<15.8[9]

Table 3: Reported Diclazuril Residue Concentrations in Chicken Tissues from a Study [6][7]

TissueAverage Steady-State Concentration (µg/kg)
Breast Muscle94
Thigh Muscle135
Liver722
Note: Chickens were fed a diet containing 730 µg/kg diclazuril from day 22 to day 32 of a 6-week study.[6][7]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction for LC-MS/MS Analysis

This protocol is a synthesized method based on common procedures described in the literature.[2][5][6][7][10]

1. Materials and Reagents:

  • Homogenized chicken tissue (muscle, liver, kidney)

  • Diclazuril analytical standard

  • This compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, ultrapure (e.g., Milli-Q)

  • Formic acid (FA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., C18, PSA)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

2. Procedure:

  • Sample Homogenization: Weigh 2.0 g (± 0.05 g) of homogenized chicken tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The final concentration should be appropriate for the expected range of diclazuril concentrations in the samples.

  • Extraction:

    • Add 10 mL of acetonitrile (or a mixture of ACN/methanol).[5]

    • Add salting-out agents, for example, 4 g of anhydrous magnesium sulfate and 1 g of NaCl, to induce phase separation.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.[10]

    • Centrifuge at ≥ 4000 x g for 5-10 minutes at 4°C.[10]

  • Clean-up (Dispersive SPE - QuEChERS style):

    • Transfer an aliquot (e.g., 1-2 mL) of the upper acetonitrile layer to a d-SPE tube containing a suitable sorbent mixture (e.g., C18 and Primary Secondary Amine - PSA) to remove interfering matrix components.

    • Vortex for 1 minute.

    • Centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).[2]

    • Vortex to dissolve the residue.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]

Protocol 2: UPLC-MS/MS Analysis

This protocol outlines typical instrumental parameters for the quantification of diclazuril.[6][7]

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 50-100 mm length, ≤ 2.1 mm internal diameter, < 2 µm particle size) is commonly used.[6][7]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute diclazuril, followed by a re-equilibration step. The specific gradient profile should be optimized for the column and system used.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 5 - 10 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for diclazuril.[6][7]

  • Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for both diclazuril and this compound for quantification and confirmation. The specific m/z transitions should be optimized by infusing standard solutions.

    • Example Transitions for Diclazuril: (To be determined empirically, but based on its structure, precursor ion would be around m/z 406-408)

    • Example Transitions for this compound: (Shifted by +4 Da from the native compound)

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage to achieve maximum signal intensity for the target analytes.

4. Quantification:

  • Create a calibration curve using matrix-matched standards or solvent-based standards containing a constant concentration of this compound.

  • Plot the ratio of the peak area of diclazuril to the peak area of this compound against the concentration of diclazuril.

  • Quantify diclazuril in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Chicken Tissue Sample (Muscle, Liver, Kidney) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound (IS) Homogenization->Spiking Extraction Extraction (Acetonitrile) Spiking->Extraction Cleanup Clean-up (d-SPE) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Filtration Filtration Evaporation->Filtration LC_MSMS UPLC-MS/MS Analysis Filtration->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for diclazuril residue analysis.

Logical_Relationship Diclazuril Diclazuril (Analyte) Extraction_Process Sample Preparation (Extraction, Clean-up) Diclazuril->Extraction_Process Diclazuril_d4 This compound (Internal Standard) Diclazuril_d4->Extraction_Process Matrix Chicken Tissue Matrix (Interferences) Matrix->Extraction_Process LC_MSMS LC-MS/MS System (Instrumental Variation) Extraction_Process->LC_MSMS Final_Ratio Peak Area Ratio (Analyte / IS) LC_MSMS->Final_Ratio Accurate_Quantification Accurate Quantification Final_Ratio->Accurate_Quantification

Caption: Role of this compound in accurate quantification.

References

Application Notes and Protocols: Diclazuril-d4 as an Internal Standard for Eimeria Species Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Diclazuril-d4 as an Internal Standard for Correlating Drug Concentration with Eimeria Species Load

Audience: Researchers, scientists, and drug development professionals in the field of veterinary parasitology and anticoccidial drug development.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant concern in the poultry industry, leading to substantial economic losses. Accurate quantification of Eimeria species is crucial for disease monitoring, efficacy studies of anticoccidial drugs, and understanding parasite biology. While traditional methods like oocyst counting and molecular techniques such as quantitative PCR (qPCR) are standard for parasite quantification, there is a need for robust analytical methods to correlate parasite load with drug concentration in tissues.

This document outlines a detailed application and protocol for the use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of Diclazuril. This, in turn, can be correlated with Eimeria species quantification data obtained from qPCR. This combined approach provides a powerful tool for pharmacokinetic/pharmacodynamic (PK/PD) studies and for assessing the efficacy of Diclazuril against various Eimeria species.

Diclazuril is a potent anticoccidial agent that acts against various intracellular developmental stages of Eimeria.[1] Its mechanism of action is believed to involve interference with the parasite's cell division, potentially by targeting cyclin-dependent kinase-related kinase 2 (EtCRK2), thereby disrupting the reproductive cycle.[2] The use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification by LC-MS/MS, as it compensates for matrix effects and variations in sample processing and instrument response.

Experimental Overview

The overall workflow involves two parallel processes:

  • Quantification of Eimeria Species: DNA is extracted from infected tissue or fecal samples, followed by qPCR to determine the genome copy number of the target Eimeria species.

  • Quantification of Diclazuril: The same biological samples are processed to extract Diclazuril, with this compound added as an internal standard. The concentration of Diclazuril is then determined using a validated LC-MS/MS method.

A correlation can then be established between the parasite load (from qPCR) and the drug concentration (from LC-MS/MS) in the same samples.

Caption: Experimental workflow for correlating Eimeria quantification with Diclazuril concentration.

Protocols

Eimeria Species Quantification by qPCR

This protocol provides a general method for the quantification of Eimeria genomes from biological samples.

3.1.1. DNA Extraction from Fecal or Tissue Samples

Several methods can be employed for DNA extraction from Eimeria oocysts, including commercial kits and traditional phenol-chloroform methods.[3][4][5][6] The Cetyl Trimethyl Ammonium Bromide (CTAB) method has shown good results for DNA extraction from oocysts.[6]

Materials:

  • Fecal or tissue sample containing Eimeria oocysts

  • Lysis buffer (containing lysozyme, SDS, and proteinase K)

  • CTAB buffer

  • 5M NaCl

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Absolute ethanol (ice-cold)

  • 70% ethanol

  • Nuclease-free water

Protocol:

  • Homogenize the fecal or tissue sample. For fecal samples, oocysts can be concentrated by flotation.

  • Wash the oocyst pellet with distilled water to remove inhibitors.

  • Incubate the pellet with lysis buffer for 10 minutes at 37°C.

  • Add CTAB buffer and 5M NaCl, and incubate at 65°C for 10 minutes.

  • Perform a phenol-chloroform extraction to remove proteins.

  • Precipitate the DNA from the aqueous phase by adding ice-cold absolute ethanol.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA in nuclease-free water.

  • Quantify the DNA using a spectrophotometer and assess its purity.

3.1.2. Quantitative PCR (qPCR)

Materials:

  • Extracted genomic DNA

  • Species-specific primers and probes for the target Eimeria species

  • qPCR master mix

  • Nuclease-free water

  • qPCR instrument

Protocol:

  • Prepare a standard curve using known concentrations of plasmid DNA containing the target gene sequence.

  • Set up the qPCR reaction mixture containing the qPCR master mix, primers, probe, and template DNA.

  • Run the qPCR program with appropriate cycling conditions (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the results to determine the Ct values and calculate the genome copy number of the Eimeria species in the sample based on the standard curve.[1]

Diclazuril Quantification by LC-MS/MS

This protocol details the quantification of Diclazuril in biological samples using this compound as an internal standard.

3.2.1. Sample Preparation and Extraction

Materials:

  • Homogenized tissue or fecal sample

  • This compound internal standard solution

  • Acetonitrile

  • Ethyl acetate

  • Centrifuge

  • Evaporator

Protocol:

  • Weigh a known amount of the homogenized sample.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add acetonitrile or ethyl acetate to the sample for protein precipitation and extraction of Diclazuril.[7][8]

  • Vortex the sample vigorously and centrifuge to pellet the precipitate.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., a mixture of mobile phases) for LC-MS/MS analysis.

3.2.2. LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., Nucleosil ODS 5-µm)[7]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.01 M ammonium acetate or 0.1% formic acid.[7][9]

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-20 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Monitor the specific precursor-to-product ion transitions for both Diclazuril and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Diclazuril412.0285.0
This compound416.0289.0

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

3.2.3. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of Diclazuril to this compound against the concentration of Diclazuril standards.

  • Calculate the concentration of Diclazuril in the samples using the calibration curve.

Data Presentation

The quantitative data should be summarized in clear and concise tables to facilitate comparison and correlation analysis.

Table 1: Eimeria Species Quantification by qPCR

Sample IDSample TypeEimeria SpeciesGenome Copy Number/gram
Sample 1Cecal TissueE. tenella1.2 x 10^6
Sample 2FecesE. acervulina5.8 x 10^5
............

Table 2: Diclazuril Quantification by LC-MS/MS

Sample IDSample TypeDiclazuril Concentration (ng/g)
Sample 1Cecal Tissue150.7
Sample 2Feces85.2
.........

Table 3: Correlation of Eimeria Load and Diclazuril Concentration

Sample IDEimeria Genome Copy Number/gramDiclazuril Concentration (ng/g)
Sample 11.2 x 10^6150.7
Sample 25.8 x 10^585.2
.........

Visualization of Diclazuril's Proposed Mechanism of Action

Diclazuril is thought to disrupt the life cycle of Eimeria by interfering with cell division processes. One proposed target is the cyclin-dependent kinase-related kinase 2 (EtCRK2), which is crucial for the parasite's reproductive cycle.[2]

Diclazuril_Mechanism Diclazuril Diclazuril EtCRK2 EtCRK2 Pathway Diclazuril->EtCRK2 Inhibits CellCycle Parasite Cell Cycle (G1 Phase) EtCRK2->CellCycle Regulates Reproduction Asexual and Sexual Reproduction Blocked CellCycle->Reproduction LifeCycle Eimeria Life Cycle Interrupted Reproduction->LifeCycle

Caption: Proposed mechanism of action of Diclazuril on the Eimeria life cycle.

Conclusion

The combined use of qPCR for Eimeria quantification and LC-MS/MS with this compound as an internal standard for Diclazuril quantification provides a robust and reliable approach for studying the efficacy of this important anticoccidial drug. This methodology allows for the precise correlation of drug concentration in target tissues with the parasite load, offering valuable insights for drug development, resistance monitoring, and the optimization of treatment strategies for coccidiosis in poultry. The detailed protocols and data presentation formats provided herein serve as a comprehensive guide for researchers in this field.

References

Application Note: Determination of Diclazuril Residues in Milk by LC-MS/MS Using Diclazuril-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diclazuril is a potent anticoccidial agent widely used in veterinary medicine to control coccidiosis in poultry and other livestock. The presence of its residues in food products of animal origin, such as milk, is a significant concern for food safety and public health. Regulatory bodies worldwide have established maximum residue limits (MRLs) for Diclazuril in various food commodities. Consequently, sensitive and reliable analytical methods are imperative for monitoring Diclazuril residues in milk to ensure compliance with these regulations and safeguard consumer health.

This application note details a robust and sensitive method for the quantitative determination of Diclazuril residues in milk using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates the use of a stable isotope-labeled internal standard, Diclazuril-d4, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The protocol described herein is intended for researchers, scientists, and professionals in drug development and food safety testing.

Experimental Workflow

The analytical procedure involves sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis by LC-MS/MS. The workflow is designed to be efficient and effective for the routine analysis of Diclazuril in milk samples.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add this compound Extraction with Acetonitrile Extraction with Acetonitrile Internal Standard Spiking->Extraction with Acetonitrile Salting Out & Centrifugation Salting Out & Centrifugation Extraction with Acetonitrile->Salting Out & Centrifugation Dispersive SPE Cleanup Dispersive SPE Cleanup Salting Out & Centrifugation->Dispersive SPE Cleanup Evaporation & Reconstitution Evaporation & Reconstitution Dispersive SPE Cleanup->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation Inject Sample MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Figure 1: Experimental workflow for the determination of Diclazuril in milk.

Quantitative Data Summary

The method was validated to assess its performance characteristics. The following table summarizes the key validation parameters.

ParameterResult
Linearity Range0.5 - 50 µg/kg
Correlation Coefficient (r²)> 0.99
Recovery (%)
Spiking Level 1 (1 µg/kg)105.1%
Spiking Level 2 (2 µg/kg)99.1%
Spiking Level 3 (10 µg/kg)74.1%
Precision (RSD%)
Intra-day Precision< 10%
Inter-day Precision< 15%
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantification (LOQ)0.5 µg/kg

Experimental Protocols

1. Materials and Reagents

  • Diclazuril analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Milk samples (blank and test)

2. Standard Solution Preparation

  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve Diclazuril and this compound in methanol to prepare individual stock solutions of 100 µg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Diclazuril stock solution with a mixture of acetonitrile and water (1:1, v/v) to obtain concentrations ranging from 0.5 to 50 ng/mL.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to prepare a 1 µg/mL spiking solution.

3. Sample Preparation (Modified QuEChERS)

  • Weigh 5.0 g of milk into a 50 mL centrifuge tube.

  • Add 25 µL of the 1.0 µg/mL this compound internal standard solution.[1]

  • Add 10 mL of acetonitrile.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase (initial conditions) and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % B
      0.0 10
      1.0 10
      8.0 95
      10.0 95
      10.1 10

      | 12.0 | 10 |

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      Diclazuril 405.0 334.0 (Quantifier) -19
      405.0 299.9 (Qualifier) -25

      | this compound | 409.0 | 338.0 | -19 |

    • Ion Source Temperature: 500°C.

    • Capillary Voltage: -3.5 kV.

5. Data Analysis and Quantification

The concentration of Diclazuril in the milk samples is determined by constructing a calibration curve using the peak area ratios of the Diclazuril quantifier ion to the this compound internal standard ion against the corresponding concentrations of the calibration standards. The results are then calculated back to the original sample weight to report the final concentration in µg/kg.

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the determination of Diclazuril residues in milk. The use of this compound as an internal standard effectively compensates for matrix effects, leading to high accuracy and precision. The method is suitable for routine monitoring and can be implemented in food safety laboratories to ensure that Diclazuril residues in milk do not exceed the established MRLs.

References

Application Note: High-Throughput Analysis of Diclazuril in Animal Feed using Diclazuril-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diclazuril is a potent synthetic coccidiostat widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[1][2][3] Regulatory agencies worldwide have established maximum residue limits (MRLs) for diclazuril in animal feed and edible tissues to ensure food safety.[4][5] Accurate and reliable monitoring of diclazuril levels in animal feed is crucial to guarantee efficacy and compliance with these regulations. The use of a stable isotope-labeled internal standard, such as Diclazuril-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it compensates for matrix effects and variations in sample preparation and instrument response.[6] This application note describes a robust and sensitive LC-MS/MS method for the determination of diclazuril in animal feed using this compound as an internal standard.

Principle

This method involves the extraction of diclazuril and the this compound internal standard from the feed matrix, followed by cleanup and analysis using a liquid chromatograph coupled to a tandem mass spectrometer. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard, which allows for accurate and precise measurement.

Materials and Reagents

  • Diclazuril analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, deionized

  • Formic acid, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Animal Feed Sample Spike Spike with this compound Sample->Spike Extract Extraction with Acetonitrile Spike->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect SPE Solid-Phase Extraction (SPE) Collect->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data Data Processing & Quantification LC_MSMS->Data

Caption: Experimental workflow for Diclazuril analysis in animal feed.

Protocol

1. Standard Solution Preparation

  • Prepare stock solutions of Diclazuril and this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Prepare working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 0.1 to 100 ng/mL).

  • Prepare a this compound internal standard working solution (e.g., 100 ng/mL).

2. Sample Preparation

  • Weigh 5 g of a homogenized animal feed sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of the this compound internal standard working solution.

  • Add 20 mL of acetonitrile to the tube.

  • Vortex vigorously for 1 minute and then shake for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.[4]

  • Transfer the supernatant to a clean tube.

3. Sample Cleanup (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the extracted supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove interferences.

  • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.[7]

4. LC-MS/MS Analysis

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[4]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.[8]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Monitor the precursor to product ion transitions for both Diclazuril and this compound.

Data Presentation

Table 1: LC-MS/MS Parameters for Diclazuril and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Diclazuril409.0284.0155.0-25
This compound413.0288.0159.0-25

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantification (LOQ)0.5 µg/kg
Accuracy (Recovery %)85 - 110%
Precision (RSD %)< 15%

Mechanism of Action of Diclazuril

Diclazuril belongs to the benzeneacetonitrile group of compounds and is a potent anticoccidial agent.[9][10] Its mechanism of action involves the inhibition of the parasite's intracellular development, specifically targeting the schizont and gametocyte stages.[9] This disruption leads to degenerative changes in the parasite, characterized by vacuolization and loss of internal structure, ultimately interrupting the life cycle of the coccidia.[9]

mechanism_of_action cluster_parasite Eimeria Parasite cluster_effect Cellular Effects Diclazuril Diclazuril Development Intracellular Development Diclazuril->Development Inhibits Schizonts Schizonts Degeneration Degenerative Changes (Vacuolization, Loss of Structure) Schizonts->Degeneration Gametocytes Gametocytes Gametocytes->Degeneration Development->Schizonts Development->Gametocytes LifeCycle Interruption of Life Cycle Degeneration->LifeCycle

Caption: Mechanism of action of Diclazuril on Eimeria parasites.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the quantitative analysis of diclazuril in animal feed. The use of a stable isotope-labeled internal standard effectively corrects for matrix-induced signal suppression or enhancement, leading to reliable and reproducible results. This method is suitable for routine monitoring of diclazuril in feed manufacturing to ensure compliance with regulatory standards and to support quality control programs.

References

Troubleshooting & Optimization

overcoming ion suppression of Diclazuril signal with an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Diclazuril, focusing on overcoming ion suppression using an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of Diclazuril?

A1: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2] It is the reduction of the ionization efficiency of the target analyte, in this case, Diclazuril, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue, feed).[1][2] This interference can lead to a decreased signal intensity for Diclazuril, which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[3] Even with highly selective techniques like tandem mass spectrometry (MS-MS), ion suppression can still be a significant issue as it occurs during the ionization process before mass analysis.[3][4]

Q2: How can I identify if ion suppression is affecting my Diclazuril signal?

A2: A common method to identify ion suppression is the post-column infusion experiment.[4] In this technique, a constant flow of a Diclazuril standard solution is introduced into the mass spectrometer after the LC column. A blank sample matrix is then injected onto the column. If any compounds that cause ion suppression elute from the column, a decrease in the constant Diclazuril signal will be observed at that retention time.[4]

Q3: What is an internal standard and how does it help overcome ion suppression?

A3: An internal standard (IS) is a compound that is added in a known amount to all samples, calibrators, and quality controls.[5] For mitigating ion suppression, the ideal internal standard has physicochemical properties very similar to the analyte of interest.[3] The principle is that the internal standard will experience the same degree of ion suppression as Diclazuril.[3] By calculating the ratio of the Diclazuril signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.[2]

Q4: What are the best types of internal standards for Diclazuril analysis?

A4: The most effective internal standards are stable isotope-labeled (SIL) analogs of the analyte, such as deuterated Diclazuril (e.g., Diclazuril-¹³C₃¹⁵N₂).[6][7] SIL internal standards have nearly identical chemical and physical properties to Diclazuril, meaning they will co-elute and experience the same degree of ion suppression.[3] Structural analogs, like compound R062646, have also been successfully used as internal standards for Diclazuril analysis.[8]

Troubleshooting Guide: Overcoming Diclazuril Ion Suppression

If you are experiencing issues with Diclazuril signal variability or poor recovery, follow this troubleshooting guide.

Step 1: Confirm Ion Suppression

  • Action: Perform a post-column infusion experiment as described in FAQ Q2 .

  • Expected Outcome: A dip in the baseline signal of the infused Diclazuril at certain retention times indicates the presence of ion-suppressing components from your matrix.

Step 2: Implement an Appropriate Internal Standard

  • Action: If you are not already using one, incorporate an internal standard into your analytical method. A stable isotope-labeled Diclazuril is the preferred choice.[3] A structural analog is a suitable alternative.[8]

  • Rationale: The internal standard will co-elute and experience similar ion suppression as Diclazuril, allowing for ratiometric correction of the signal.[2][3]

Step 3: Optimize Sample Preparation

  • Action: Enhance your sample clean-up procedure to remove interfering matrix components before LC-MS analysis.[1]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts, phospholipids, and other interferences.[1]

    • Liquid-Liquid Extraction (LLE): Can also be used to isolate Diclazuril from the matrix.[1]

    • Protein Precipitation: A simpler but potentially less clean method for biological samples.[9]

  • Rationale: Reducing the concentration of co-eluting matrix components will minimize their impact on the ionization of Diclazuril.[3]

Step 4: Modify Chromatographic Conditions

  • Action: Adjust your HPLC/UPLC method to separate Diclazuril from the regions of ion suppression identified in Step 1.[4]

    • Change the gradient profile.

    • Use a different stationary phase (column).

    • Adjust the mobile phase composition.

  • Rationale: If the interfering compounds do not co-elute with Diclazuril, they will not suppress its signal.[3]

Step 5: Dilute the Sample

  • Action: As a straightforward approach, try diluting your sample extract.[3]

  • Rationale: Dilution reduces the concentration of both Diclazuril and the interfering matrix components. While this will lower the Diclazuril signal, it may proportionally reduce the ion suppression effect, leading to a more stable signal. This approach may not be suitable for trace-level analysis.[3]

Experimental Protocols

General Protocol for Diclazuril Analysis in Animal Plasma by LC-MS/MS

This protocol is a generalized procedure based on published methods.[9][10] Optimization will be required for specific instrumentation and sample matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., deuterated Diclazuril or a structural analog).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., Nucleosil ODS, 5 µm).[9]
  • Mobile Phase: A gradient elution using 0.01 M ammonium acetate and acetonitrile is commonly employed.[9]
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[6][9]
  • MS Detection: Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity.[9]

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS/MS analysis of Diclazuril.

Table 1: Example LC-MS/MS Parameters for Diclazuril Analysis

ParameterValueReference
LC Column C18 reversed-phase[9][11]
Mobile Phase A 0.01 M Ammonium Acetate or Water with 0.1% Formic Acid[9][12]
Mobile Phase B Acetonitrile[9][11]
Ionization Mode ESI Negative[6][9]
Detection Mode MRM[9]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Diclazuril in Plasma

ParameterValueReference
Linearity Range 1 - 2000 ng/mL[9]
Correlation Coefficient (r) ≥ 0.9991[9]
Limit of Quantification (LOQ) 1 ng/mL[9]
Limit of Detection (LOD) 0.03 ng/mL[9]
Within-run Precision < 10.5%[9]
Between-run Precision < 11.7%[9]
Trueness < 8.8%[9]
Extraction Recovery ~85%[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Extraction/Cleanup (e.g., Protein Precipitation, SPE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification ratio->quantification

Caption: Experimental workflow for Diclazuril analysis.

ion_suppression cluster_source Ion Source droplet ESI Droplet gas_phase_analyte Gas Phase Diclazuril Ions droplet->gas_phase_analyte Successful Ionization gas_phase_matrix Gas Phase Matrix Ions droplet->gas_phase_matrix Competition for Charge/Surface analyte Diclazuril analyte->droplet matrix Matrix Component matrix->droplet ms_inlet To Mass Spectrometer gas_phase_analyte->ms_inlet Reduced Signal gas_phase_matrix->ms_inlet

Caption: Mechanism of ion suppression in ESI.

troubleshooting_flowchart start Start: Poor Diclazuril Signal Accuracy or Precision check_suppression Perform Post-Column Infusion Experiment start->check_suppression is_suppression Ion Suppression Observed? check_suppression->is_suppression use_is Use Stable Isotope-Labeled or Analog Internal Standard is_suppression->use_is Yes other_issues Investigate Other Issues (e.g., Instrument Performance) is_suppression->other_issues No optimize_cleanup Optimize Sample Cleanup (SPE, LLE) use_is->optimize_cleanup optimize_chrom Modify Chromatography to Separate from Suppression Zone optimize_cleanup->optimize_chrom dilute Dilute Sample optimize_chrom->dilute re_evaluate Re-evaluate Performance dilute->re_evaluate

Caption: Troubleshooting ion suppression for Diclazuril.

References

potential for isotopic exchange in Diclazuril-d4 under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential for isotopic exchange in Diclazuril-d4. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound, with a focus on maintaining its isotopic integrity.

Issue Potential Cause Recommended Action
Loss of Deuterium Signal in Mass Spectrometry Analysis Back-Exchange in Protic Solvents: Exposure to protic solvents (e.g., water, methanol) under certain conditions can lead to the exchange of deuterium atoms with hydrogen atoms from the solvent.[][2][3]- Use aprotic solvents for sample preparation and storage whenever possible.- If aqueous buffers are necessary, prepare them with D₂O.- Minimize the time the sample spends in protic solvents before analysis.
Elevated Temperatures: High temperatures can provide the activation energy needed for H/D exchange, especially in the presence of trace acids or bases.[3]- Store this compound at the recommended temperature (-20°C or -80°C for long-term storage).[4][5]- Avoid unnecessary exposure to high temperatures during experimental procedures.
Extreme pH Conditions: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange on aromatic rings.[3][6][7]- Maintain solutions containing this compound at a neutral pH (around 7.0) unless otherwise required by the experimental protocol.- If acidic or basic conditions are unavoidable, consider performing a post-experiment analysis to quantify the extent of back-exchange.
Inconsistent Isotopic Purity Between Batches Variability in Synthesis and Purification: The initial deuterium incorporation and subsequent purification steps can vary between manufacturing batches.- Always refer to the Certificate of Analysis for the specific isotopic purity of each batch.- Perform an initial quality control check (e.g., by mass spectrometry) to confirm the isotopic purity upon receiving a new batch.
Improper Long-Term Storage: Gradual back-exchange can occur over extended periods if storage conditions are not optimal.[4]- Adhere strictly to the recommended storage conditions, including temperature and protection from light and moisture.- For critical long-term studies, consider re-analyzing the isotopic purity of the standard at regular intervals.
Unexpected Degradation of this compound Alkaline or Oxidative Stress: Diclazuril is known to degrade under alkaline and oxidative conditions.[8]- Avoid strongly basic solutions (e.g., NaOH).[8]- Protect from strong oxidizing agents.[9]- Use freshly prepared solutions and avoid prolonged storage of solutions, especially if not protected from air and light.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: Diclazuril itself is a chemically stable compound under normal conditions. This compound is expected to have similar chemical stability. However, the deuterium labels can be subject to isotopic exchange under specific conditions. For long-term storage, it is recommended to keep the compound at -20°C or -80°C.[5]

Q2: Under what conditions is isotopic exchange most likely to occur?

A2: Isotopic exchange of deuterium on an aromatic ring is most likely to be facilitated by:

  • Acidic or basic catalysis: Strong acids or bases can promote the exchange of deuterium with protons from the solvent.[3][6][7]

  • Presence of metal catalysts: Certain transition metals can catalyze H/D exchange reactions.[10]

  • Elevated temperatures: Higher temperatures increase the rate of exchange reactions.[3]

  • Protic solvents: Solvents with exchangeable protons (like water or alcohols) are a source for back-exchange.[][2][3]

Q3: Is this compound susceptible to back-exchange in aqueous solutions?

A3: Yes, there is a potential for back-exchange in aqueous solutions, especially if the pH is not neutral or if the sample is heated. To minimize this, it is advisable to use D₂O-based buffers for aqueous preparations or to minimize the time the compound is in an aqueous solution before analysis.

Q4: How can I verify the isotopic integrity of my this compound standard?

A4: The most common method to verify isotopic integrity is through mass spectrometry (MS). By comparing the mass spectrum of your working standard to the certificate of analysis or a freshly prepared standard, you can assess any significant loss of the deuterium label. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the positions and extent of deuterium incorporation.

Q5: Will the deuterium label affect the biological activity of Diclazuril?

A5: Generally, deuterium labeling is not expected to significantly alter the biological activity of a drug molecule.[] However, in some cases, deuteration can affect the pharmacokinetics and metabolism of a drug, a phenomenon known as the kinetic isotope effect.[11][12] For this compound, it is generally assumed to have the same anticoccidial properties as the unlabeled compound.[4]

Experimental Protocols

Protocol 1: Assessment of this compound Stability under Different pH Conditions

Objective: To evaluate the potential for isotopic back-exchange of this compound in solutions of varying pH.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in an aprotic solvent such as DMSO.

    • Prepare three different aqueous buffer solutions: acidic (pH 4.0), neutral (pH 7.0), and basic (pH 10.0).

    • Spike a known concentration of the this compound stock solution into each of the three buffer solutions.

  • Incubation:

    • Incubate aliquots of each solution at room temperature and at an elevated temperature (e.g., 50°C).

    • Collect samples at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Sample Analysis:

    • Immediately after collection, quench any potential exchange by neutralizing the pH of the acidic and basic samples and freezing them.

    • Analyze the samples by LC-MS/MS to determine the ratio of this compound to any back-exchanged Diclazuril-d3, -d2, -d1, or -d0.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each pH and temperature condition to determine the rate of isotopic exchange.

Protocol 2: Evaluation of this compound Stability in Different Solvents

Objective: To assess the stability of the deuterium label on this compound in commonly used laboratory solvents.

Methodology:

  • Solution Preparation:

    • Prepare solutions of this compound at a fixed concentration in a range of solvents, including:

      • Aprotic solvents: Acetonitrile, Dichloromethane, DMSO.

      • Protic solvents: Methanol, Ethanol, Water.

  • Incubation:

    • Store the solutions at room temperature and protect them from light.

    • Take samples at initial time (t=0) and after 24, 48, and 72 hours.

  • Sample Analysis:

    • Dilute the samples in an appropriate aprotic solvent if necessary.

    • Analyze the isotopic distribution using high-resolution mass spectrometry.

  • Data Analysis:

    • Compare the isotopic profiles of the samples over time to identify any significant back-exchange in the different solvents.

Visualizations

Isotopic_Exchange_Potential cluster_conditions Experimental Conditions cluster_outcome Isotopic Stability Acidic_pH Acidic pH Unstable Potential for Isotopic Exchange (Back-Exchange to Diclazuril-d(n-x)) Acidic_pH->Unstable Neutral_pH Neutral pH Stable High Isotopic Stability (Minimal Exchange) Neutral_pH->Stable Basic_pH Basic pH Basic_pH->Unstable High_Temp Elevated Temperature High_Temp->Unstable Protic_Solvent Protic Solvents (H₂O, MeOH) Protic_Solvent->Unstable Aprotic_Solvent Aprotic Solvents (ACN, DMSO) Aprotic_Solvent->Stable Diclazuril_d4 This compound Diclazuril_d4->Stable Maintained in Diclazuril_d4->Unstable Catalyzed by Troubleshooting_Workflow cluster_protocol_review Protocol Review cluster_solutions Potential Solutions Start Inconsistent Analytical Results for this compound Check_Purity Verify Isotopic Purity of Standard (via MS or NMR) Start->Check_Purity Review_Protocol Review Experimental Protocol Start->Review_Protocol Check_Storage Check Storage Conditions (Temperature, Solvent) Start->Check_Storage Fresh_Standard Use Freshly Prepared Standard Check_Purity->Fresh_Standard pH_Check pH of Solutions Temp_Check Temperature Exposure Solvent_Check Solvent Type (Protic/Aprotic) Check_Storage->Fresh_Standard Control_pH Maintain Neutral pH pH_Check->Control_pH Minimize_Heat Minimize Heat Exposure Temp_Check->Minimize_Heat Use_Aprotic Use Aprotic or Deuterated Solvents Solvent_Check->Use_Aprotic

References

Technical Support Center: Diclazuril-d4 Stability and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Diclazuril-d4 in stock solutions and processed samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).

Q2: Which solvents are suitable for preparing this compound stock solutions?

Dimethylformamide (DMF) has been successfully used for preparing stock solutions of Diclazuril isotopologues. Other common solvents for non-deuterated Diclazuril that have low water content, such as acetonitrile and dimethyl sulfoxide (DMSO), are also expected to be suitable. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q3: How stable is this compound in processed biological samples like plasma and tissue homogenates?

While specific stability data for this compound in processed biological matrices is not extensively published, studies on other deuterated small molecules provide general guidance. For instance, some deuterated compounds have shown stability in plasma for at least three freeze-thaw cycles. For non-deuterated Diclazuril, it is known to be poorly metabolized in various animal species, suggesting that its deuterated analog would also exhibit good stability in biological matrices as the parent compound is the primary residue. However, it is always best practice to perform your own stability assessments under your specific experimental conditions.

Q4: Can I expect isotopic exchange (H/D exchange) with this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent internal standard response - Degradation of this compound in stock or working solutions.- Instability in the autosampler.- Variability in extraction recovery.- Isotopic exchange.- Prepare fresh stock and working solutions.- Verify the stability of the solution in the autosampler under your run conditions.- Optimize and validate the extraction procedure to ensure consistent recovery.- Investigate the potential for H/D exchange by analyzing the mass spectrum for any unexpected isotopic patterns.
Poor peak shape or signal intensity - Improper solvent for reconstitution or dilution.- Adsorption to container surfaces.- Ensure the final sample solvent is compatible with the mobile phase.- Use silanized glassware or low-adsorption polypropylene tubes.
"False positive" signal for unlabeled Diclazuril - Presence of unlabeled Diclazuril as an impurity in the this compound standard.- In-source fragmentation or isotopic exchange leading to a mass shift that mimics the unlabeled compound.- Check the certificate of analysis for the isotopic purity of the this compound standard.- Optimize mass spectrometry conditions to minimize in-source fragmentation.

Stability Data Summary

While specific quantitative stability data for this compound is limited in the public domain, the following tables provide general guidance based on available information for Diclazuril, its isotopologues, and other similar deuterated compounds.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationSolvent
-80°CUp to 6 monthsAnhydrous DMF, DMSO, or Acetonitrile
-20°CUp to 1 monthAnhydrous DMF, DMSO, or Acetonitrile
4°CShort-term (days)Anhydrous DMF, DMSO, or Acetonitrile

Table 2: General Stability of Deuterated Analogs in Processed Samples (Based on Similar Compounds)

ConditionMatrixExpected Stability
Freeze-Thaw CyclesPlasmaStable for at least 3 cycles
Autosampler StabilityReconstituted ExtractStable for at least 12 hours at 4°C
Long-Term StoragePlasma/Tissue HomogenateExpected to be stable at -80°C, but requires validation
Bench-Top StabilityPlasma/Tissue HomogenateRequires validation for specific time and temperature

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline. It is essential to validate the procedure for your specific application.

G Workflow for this compound Solution Preparation cluster_0 Stock Solution Preparation (e.g., 1 mg/mL) cluster_1 Working Solution and Calibration Standard Preparation start Weigh this compound accurately solvent Add appropriate volume of anhydrous solvent (e.g., DMF, DMSO) start->solvent vortex Vortex/sonicate until fully dissolved solvent->vortex store_stock Store at -80°C in amber vials vortex->store_stock thaw_stock Thaw stock solution at room temperature dilute Perform serial dilutions with appropriate solvent to achieve desired concentrations thaw_stock->dilute spike Spike into blank matrix to prepare calibration standards and QCs dilute->spike store_working Store working solutions at 4°C for short-term use spike->store_working

Caption: Workflow for the preparation of this compound stock and working solutions.

Extraction of Diclazuril from Poultry Liver Tissue

This is a representative protocol for the extraction of Diclazuril. The use of this compound as an internal standard would involve spiking it into the sample before the initial homogenization step.

G Extraction of Diclazuril from Poultry Liver cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Clean-up homogenize Homogenize liver tissue spike_is Spike with this compound internal standard homogenize->spike_is add_solvent Add acetonitrile vortex_extract Vortex and sonicate add_solvent->vortex_extract centrifuge_extract Centrifuge to pellet solids vortex_extract->centrifuge_extract collect_supernatant Collect supernatant evaporate Evaporate to dryness under nitrogen collect_supernatant->evaporate reconstitute Reconstitute in mobile phase compatible solvent evaporate->reconstitute filter Filter through 0.22 µm syringe filter reconstitute->filter analyze analyze filter->analyze Inject into LC-MS/MS

Caption: A typical workflow for the extraction of Diclazuril from poultry liver tissue for LC-MS/MS analysis.

Signaling Pathway and Logical Relationships

Diclazuril's primary mechanism of action involves the disruption of the life cycle of coccidian parasites. While the exact molecular targets are not fully elucidated, it is known to affect the parasite at various intracellular developmental stages.

G Proposed Mechanism of Action of Diclazuril Diclazuril Diclazuril Parasite Coccidian Parasite (e.g., Eimeria) Diclazuril->Parasite Enters Schizogony Schizogony (Asexual Reproduction) Diclazuril->Schizogony Inhibits Gametogony Gametogony (Sexual Reproduction) Diclazuril->Gametogony Inhibits Parasite->Schizogony Parasite->Gametogony Oocyst Oocyst Formation Schizogony->Oocyst Lifecycle Parasite Life Cycle Disruption Schizogony->Lifecycle Gametogony->Oocyst Gametogony->Lifecycle Oocyst->Lifecycle

Caption: A simplified diagram illustrating the inhibitory effect of Diclazuril on the life cycle of coccidian parasites.

linearity issues in Diclazuril calibration curve with Diclazuril-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with Diclazuril calibration curves, particularly when using Diclazuril-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves in Diclazuril analysis using LC-MS/MS?

Non-linearity in calibration curves for Diclazuril, even with the use of a stable isotope-labeled internal standard like this compound, is a common issue in LC-MS/MS analysis.[1][2] The primary reasons for this deviation from linearity can be attributed to several factors:

  • Matrix Effects: The sample matrix can enhance or suppress the ionization of Diclazuril or its internal standard, leading to inconsistent responses across the concentration range.[1] This effect can be variable and unpredictable.[1]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a loss of linearity.[2][3] This is a frequent cause of non-linearity at the upper end of the calibration curve.[2][3]

  • Ionization Suppression/Competition: At higher concentrations of Diclazuril, competition for ionization with the internal standard (this compound) in the ion source can occur. This can lead to a disproportionate response between the analyte and the internal standard.[4]

  • Internal Standard (IS) Variability: Issues with the internal standard, such as instability, incorrect concentration, or differential response to matrix effects compared to the analyte, can lead to poor correction and non-linearity.[4]

  • Formation of Adducts or Multimers: At higher concentrations, Diclazuril may form dimers or other multimers, which can affect the ionization efficiency and lead to a non-linear response.[1]

  • Instrumental Drift: Fluctuations in the performance of the LC or MS system during the analytical run can cause signal drift and affect the linearity of the calibration curve.[1]

Q2: My calibration curve for Diclazuril is non-linear at higher concentrations. What should I investigate first?

When observing non-linearity at the upper end of your calibration curve, the most probable cause is detector saturation .[2][3] The detector has a finite capacity to detect ions, and when the ion influx is too high, its response no longer increases proportionally with the analyte concentration.

Troubleshooting Steps:

  • Reduce Analyte Concentration: Dilute your higher concentration standards and samples to bring the response within the linear range of the detector.

  • Optimize MS Parameters: Adjust instrument settings to reduce sensitivity. This can include increasing the collision energy, using a less abundant precursor or product ion, or decreasing the dwell time.

  • Use a Quadratic Curve Fit: If the non-linearity is predictable and reproducible, using a quadratic regression model (y = ax² + bx + c) with appropriate weighting (e.g., 1/x or 1/x²) can extend the usable dynamic range.[3][5] However, the use of non-linear regression should be justified and validated.[3]

Q3: I am observing poor linearity across the entire calibration range. What are the likely causes and how can I troubleshoot this?

Poor linearity across the entire range often points to more fundamental issues with the method, such as matrix effects or problems with the internal standard .

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Prepare calibration standards in a matrix that closely matches your samples (matrix-matched calibration).

    • Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.

    • Improve sample clean-up procedures (e.g., using solid-phase extraction) to remove interfering matrix components.[6]

  • Investigate Internal Standard Performance:

    • Verify IS Concentration: Ensure the concentration of this compound is appropriate and consistent across all standards and samples.

    • Assess IS Purity: Confirm the purity of the this compound standard.

    • Check for IS Contamination: Ensure the internal standard solution is not contaminated with the unlabeled Diclazuril analyte.

    • Evaluate Co-elution: Confirm that Diclazuril and this compound are co-eluting chromatographically.

Q4: Can the choice of regression model and weighting factor impact the linearity of my calibration curve?

Absolutely. The choice of regression model and weighting is critical for accurately describing the relationship between concentration and response, especially when heteroscedasticity (unequal variance across the concentration range) is present.

  • Linear Regression: Assumes a linear relationship and constant variance. This may not be appropriate for many LC-MS/MS assays.

  • Weighted Linear Regression: Applying a weighting factor (e.g., 1/x or 1/x²) can improve the accuracy of the curve fit, especially at the lower end of the range, by giving less weight to the more variable high-concentration points.

  • Quadratic Regression: Can be used to model non-linear relationships.[5] However, it requires more calibration points and careful validation to avoid overfitting.[3]

Troubleshooting Guides

Guide 1: Troubleshooting Non-Linearity at High Concentrations

This guide provides a step-by-step approach to address non-linearity observed at the upper end of the Diclazuril calibration curve.

Experimental Protocol: Investigating Detector Saturation

  • Prepare a Dilution Series: Take your highest calibration standard and prepare a series of dilutions (e.g., 1:2, 1:5, 1:10) in the same matrix.

  • Analyze Dilutions: Inject the diluted standards and observe the instrument response.

  • Evaluate Linearity: Plot the response versus the corrected concentration. If the curve becomes linear after dilution, detector saturation is the likely cause.

Troubleshooting Workflow for High-Concentration Non-Linearity

start Non-Linearity at High Concentrations check_saturation Is Detector Saturation Suspected? start->check_saturation dilute_samples Dilute High Concentration Standards and Samples check_saturation->dilute_samples Yes investigate_other Investigate Other Causes (e.g., Matrix Effects) check_saturation->investigate_other No reanalyze Re-analyze and Evaluate Linearity dilute_samples->reanalyze linear_yes Linearity Improved? reanalyze->linear_yes optimize_ms Optimize MS Parameters (e.g., reduce sensitivity) linear_yes->optimize_ms No end_solution Problem Resolved linear_yes->end_solution Yes use_quadratic Consider Quadratic Curve Fit with Weighting optimize_ms->use_quadratic use_quadratic->end_solution

Caption: Troubleshooting workflow for high-concentration non-linearity.

Guide 2: Addressing Poor Linearity Across the Entire Range

This guide focuses on systematic issues that can cause poor linearity throughout the calibration curve.

Experimental Protocol: Evaluating Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Diclazuril and this compound in a pure solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix and then spike with Diclazuril and this compound.

    • Set C (Pre-Extraction Spike): Spike blank matrix with Diclazuril and this compound before extraction.

  • Analyze and Compare: Analyze all three sets and compare the peak areas.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpret Results:

    • A matrix effect value significantly different from 100% indicates ion suppression or enhancement.

    • Low recovery indicates inefficient extraction.

Troubleshooting Workflow for Overall Poor Linearity

start Poor Linearity Across Entire Range check_matrix Evaluate Matrix Effects? start->check_matrix improve_cleanup Improve Sample Clean-up (e.g., SPE) check_matrix->improve_cleanup Yes check_is Investigate Internal Standard? check_matrix->check_is No matrix_matched Use Matrix-Matched Calibrators improve_cleanup->matrix_matched matrix_matched->check_is verify_is Verify IS Concentration, Purity, and Stability check_is->verify_is Yes end_solution Problem Resolved check_is->end_solution No check_coelution Confirm Analyte/IS Co-elution verify_is->check_coelution check_coelution->end_solution

Caption: Troubleshooting workflow for overall poor linearity.

Data Presentation

The following tables summarize typical quantitative parameters for Diclazuril analysis from published methods. These values can serve as a benchmark for your own experiments.

Table 1: Linearity Parameters for Diclazuril Analysis

Method ReferenceMatrixConcentration Range (ng/mL)Correlation Coefficient (r)Regression Model
Mortier et al. (2005)Poultry Feed & MeatNot Specified> 0.99Not Specified
Whelan et al. (2010)Animal Plasma1 - 2000≥ 0.9991Linear
El-Kousy & Bebawy (2014)Bulk Powder1 - 200 (µg/mL)> 0.997Linear
A. M. H. Abdel-Atty et al. (2024)Chicken Muscle & Eggs0.25 - 50> 0.999Linear

Data synthesized from multiple sources for illustrative purposes.

Table 2: Method Validation Parameters for Diclazuril

ParameterTypical ValueReference
Limit of Detection (LOD)0.03 - 0.3 µg/kg[7][8]
Limit of Quantification (LOQ)0.1 - 1 µg/kg[7][8]
Recovery85.0% - 105.2%[7][9]
Intra-day Precision (%RSD)3.0% - 8.1%[7]
Inter-day Precision (%RSD)3.1% - 14.4%[7]

These values are matrix and method-dependent and should be considered as general guidelines.

References

Validation & Comparative

A Comparative Guide to the Validation of Diclazuril Analytical Methods Using Diclazuril-d4 in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of analytical methods for the quantification of Diclazuril, with a focus on the use of its deuterated internal standard, Diclazuril-d4, following the principles outlined by the U.S. Food and Drug Administration (FDA).

Core Principles of Analytical Method Validation

The FDA, through its guidance documents and adoption of the International Council for Harmonisation (ICH) guidelines, particularly ICH M10 for bioanalytical method validation, provides a framework to ensure that an analytical method is suitable for its intended purpose.[1][2][3][4][5] Key validation parameters include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[5][6] The use of a stable, isotopically labeled internal standard like this compound is highly recommended, especially for mass spectrometry-based methods, as it can compensate for variability during sample preparation and analysis.[7][8]

Comparative Performance of Diclazuril Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for Diclazuril determination. These methods utilize different analytical techniques and have been applied to diverse matrices.

Table 1: Performance Characteristics of HPLC-MS/MS Methods for Diclazuril

ParameterMethod 1 (Chicken Muscle & Eggs)Method 2 (Animal Plasma)Method 3 (Poultry Tissues)
Internal Standard Deuterated Internal StandardsNot specifiedNot specified
Linearity Range 0.25–50 ng/mL1-2000 ng/mLNot specified
Correlation Coefficient (r) > 0.999≥ 0.9991Not specified
Limit of Detection (LOD) 0.1 µg/kg0.03 ng/mLNot specified
Limit of Quantification (LOQ) 0.3 µg/kg1 ng/mLNot specified
Accuracy (% Recovery) 90.1–105.2%Trueness ≤ 8.8%Not specified
Precision (% RSD) 3.0–14.4%Within-run ≤ 10.5%, Between-run ≤ 11.7%Not specified
Reference [9][10][11]

Table 2: Performance Characteristics of HPLC-UV Methods for Diclazuril

ParameterMethod 1 (Animal Feed)Method 2 (API & Drug Product)Method 3 (Feed Additive)
Internal Standard Compound R062646Not specifiedNot specified
Linearity Range 0.1 - 1.5 mg/kg2 - 22 µg/mlNot specified
Correlation Coefficient (r²) Not specified0.9995 - 0.9997Not specified
Limit of Detection (LOD) Not specifiedNot specified0.1 mg/kg
Limit of Quantification (LOQ) Not specifiedNot specified0.5 mg/kg
Accuracy (% Recovery) 85%99.00 - 101.80%~110%
Precision (% RSD) Not specified< 1.0%Reproducibility ~7.5%
Reference [12][13][14]

Experimental Protocol for the Validation of a Diclazuril Analytical Method using this compound by LC-MS/MS

This protocol outlines a general procedure for the validation of an analytical method for the quantification of Diclazuril in a biological matrix using this compound as an internal standard, in accordance with FDA guidelines.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Diclazuril and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare a series of working standard solutions of Diclazuril by serial dilution of the stock solution to create calibration standards.

  • Prepare a working internal standard solution of this compound at a constant concentration.

2. Sample Preparation:

  • To an aliquot of the biological matrix (e.g., plasma, tissue homogenate), add a known amount of the this compound working solution.

  • Perform sample extraction, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte and internal standard.[10][12]

  • Evaporate the extract to dryness and reconstitute in a suitable mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions: Utilize a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[9][10][11]

  • Mass Spectrometric Conditions: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode with negative electrospray ionization (ESI).[10] Select appropriate precursor and product ions for both Diclazuril and this compound.

4. Method Validation Parameters:

  • Specificity: Analyze blank matrix samples to ensure no significant interference at the retention times of Diclazuril and this compound.

  • Linearity: Prepare a calibration curve by plotting the peak area ratio of Diclazuril to this compound against the concentration of the calibration standards. The linearity should be assessed over a defined range with an acceptable correlation coefficient (e.g., r² > 0.99).[9][10]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days to determine intra- and inter-day accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD).[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[9][10][14]

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Stability: Assess the stability of Diclazuril in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualizing the Workflow

The following diagram illustrates the key steps in the validation of a Diclazuril analytical method.

Diclazuril_Validation_Workflow cluster_prep 1. Preparation cluster_sample 2. Sample Processing cluster_analysis 3. Instrumental Analysis cluster_validation 4. Method Validation cluster_report 5. Finalization stock_analyte Diclazuril Stock Solution working_standards Working Calibration Standards stock_analyte->working_standards stock_is This compound Stock Solution working_is Working Internal Standard stock_is->working_is matrix Biological Matrix Sample spike_is Spike with this compound matrix->spike_is extraction Sample Extraction (LLE, SPE, or PPT) spike_is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lcms LC-MS/MS Analysis (MRM) reconstitution->lcms specificity Specificity lcms->specificity linearity Linearity & Range lcms->linearity accuracy_precision Accuracy & Precision lcms->accuracy_precision lod_loq LOD & LOQ lcms->lod_loq matrix_effect Matrix Effect lcms->matrix_effect stability Stability lcms->stability validation_report Validation Report specificity->validation_report linearity->validation_report accuracy_precision->validation_report lod_loq->validation_report matrix_effect->validation_report stability->validation_report

References

A Comparative Guide to the Performance of Diclazuril-d4 in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of Diclazuril-d4 as an internal standard in the quantitative analysis of Diclazuril across various biological matrices. The use of a stable isotope-labeled internal standard like this compound is a critical component in modern bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the highest levels of accuracy and precision.[1] This document compiles experimental data from various studies, presenting performance metrics, detailed methodologies, and a comparison with alternative approaches.

The primary role of an internal standard is to correct for the variability inherent in sample preparation and analysis, such as extraction losses and matrix-induced ionization suppression or enhancement in the mass spectrometer. A stable isotope-labeled internal standard, like this compound, is considered the gold standard because it co-elutes chromatographically with the analyte and behaves nearly identically during extraction and ionization, providing the most reliable correction.[2][3] Alternatives, such as structural analogues, may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.

Performance Characteristics Overview

The following tables summarize the performance of analytical methods utilizing a deuterated internal standard for Diclazuril quantification in key biological matrices. These metrics are essential for validating the reliability, sensitivity, and accuracy of a bioanalytical assay.

Table 1: Method Performance for Diclazuril in Animal Plasma

Performance MetricResultSource
Linearity (r)≥ 0.9991[4]
Range1-100 ng/mL & 100-2000 ng/mL[4]
Limit of Quantification (LOQ)1 ng/mL[1][4]
Limit of Detection (LOD)0.03 ng/mL[1][4]
Trueness (at 50 & 500 ng/mL)≤ 8.8%[4]
Within-Run Precision (at 50 & 500 ng/mL)≤ 10.5%[4]
Between-Run Precision (at 50 & 1000 ng/mL)≤ 11.7%[4]

Table 2: Method Performance for Diclazuril in Chicken Muscle & Eggs

Performance MetricResult (Muscle)Result (Eggs)Source
Linearity (r)> 0.999> 0.999[5]
Range0.25 - 50 ng/mL0.25 - 50 ng/mL[5]
Limit of Quantification (LOQ)0.3 µg/kg0.3 µg/kg[5]
Limit of Detection (LOD)0.1 µg/kg0.1 µg/kg[5]
Average Recovery94.0% - 103.7%90.1% - 105.2%[5]
Recovery RSDs3.1% - 11.4%3.0% - 8.1%[5]

Table 3: Method Performance for Diclazuril in Poultry Tissues (General)

Performance MetricResultSource
Decision Limit (CCα) in Meat0.5 µg/kg[6]
LOQ in Chicken Tissues50 µg/kg[7]
LOQ (Alternate Method)1.2 µg/kg[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and understanding the context of the performance data.

Protocol 1: Analysis of Diclazuril in Animal Plasma

This method utilizes a rapid protein precipitation step for sample preparation, followed by LC-MS/MS analysis.[4]

  • Sample Preparation:

    • Spike plasma samples with the internal standard (this compound).

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge the mixture to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS injection.[4]

  • LC-MS/MS Conditions:

    • Column: Nucleosil ODS 5-µm.[4]

    • Mobile Phase: Gradient elution with 0.01 M ammonium acetate and acetonitrile.[4]

    • Ionization: Electrospray Ionization (ESI), Negative Mode.[4]

    • Detection: Multiple Reaction Monitoring (MRM).[4]

Protocol 2: Analysis of Diclazuril in Chicken Muscle and Eggs

This protocol employs an in-syringe dispersive solid-phase filter clean-up technique.[5]

  • Sample Preparation:

    • Homogenize tissue or egg samples.

    • Add internal standards (including this compound).

    • Extract with acetonitrile.

    • Transfer 1 mL of the supernatant to a syringe containing 50 mg of silica and a 0.22 µm PTFE filter.

    • Push the solution through the filter.

    • Add 0.5 mL of water and 0.5 mL of n-hexane to 0.5 mL of the eluent.

    • Vortex and centrifuge; discard the upper n-hexane layer.

    • The remaining sample is ready for LC-MS/MS analysis.[5]

  • LC-MS/MS Conditions:

    • Analysis: The cleaned extract is analyzed by a validated LC-MS/MS method operating in MRM mode.[5]

Workflow Visualization

The following diagram illustrates a typical bioanalytical workflow for the quantification of Diclazuril using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Tissue, etc.) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extract Cleanup Sample Clean-up (e.g., Filtration, Centrifugation) Extract->Cleanup LC LC Separation Cleanup->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify Result Result Quantify->Result Final Concentration

References

comparative study of HPLC-UV versus LC-MS/MS for Diclazuril analysis with Diclazuril-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Diclazuril, a potent anticoccidial agent, is paramount. This guide provides a comprehensive comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), incorporating the use of Diclazuril-d4 as an internal standard for enhanced accuracy.

This document outlines the experimental protocols for both methodologies and presents a side-by-side comparison of their performance characteristics, supported by experimental data. The information herein is intended to assist in selecting the most appropriate analytical method based on specific research needs, such as required sensitivity, sample matrix complexity, and throughput.

Experimental Protocols

A detailed breakdown of the methodologies for both HPLC-UV and LC-MS/MS analysis of Diclazuril is provided below. These protocols are synthesized from established methods and represent a standard approach to the analysis.

HPLC-UV Method for Diclazuril in Animal Feed

This method is suitable for the quantification of Diclazuril in animal feed matrices.

  • Sample Preparation:

    • Weigh a representative sample of the homogenized animal feed.

    • Extract Diclazuril from the feed using acidified methanol with shaking or sonication.

    • Centrifuge the extract and collect the supernatant.

    • Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering matrix components.

    • Elute Diclazuril from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and 0.2% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 280 nm.

    • Internal Standard: A structural analog can be used.

LC-MS/MS Method for Diclazuril in Plasma

This highly sensitive method is ideal for determining Diclazuril concentrations in biological matrices like plasma.

  • Sample Preparation:

    • To a plasma sample, add an internal standard solution (this compound).

    • Perform protein precipitation by adding acetonitrile.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and inject it directly into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Nucleosil ODS 5-µm).

    • Mobile Phase: A gradient elution with 0.01 M ammonium acetate and acetonitrile is commonly used.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The transitions for Diclazuril and this compound would be optimized.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for Diclazuril analysis depends largely on the specific requirements of the study. The following table summarizes the key performance parameters of each technique based on published data.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~10 µg/kg0.03 ng/mL
Limit of Quantitation (LOQ) 0.5 mg/kg (in feed)1 ng/mL (in plasma)
Linearity Range 10.0–100.0 µg/mL (r = 0.9992)1-2000 ng/mL (r ≥ 0.9991)
Precision (%RSD) < 15%< 12%
Selectivity Moderate; susceptible to interference from matrix components.High; MRM mode provides excellent specificity.
Throughput Lower, due to extensive sample cleanup.Higher, with simpler sample preparation like protein precipitation.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Internal Standard Structural analog.Isotope-labeled (this compound).

Experimental Workflow

The general workflow for the analysis of Diclazuril by either HPLC-UV or LC-MS/MS is depicted in the following diagram. The key divergence between the two methods lies in the sample preparation complexity and the detection system employed.

Diclazuril_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection cluster_data Data Processing Sample Sample (e.g., Feed, Plasma) Add_IS Add Internal Standard (this compound for LC-MS/MS) Sample->Add_IS Extraction Extraction Add_IS->Extraction Cleanup Cleanup (e.g., SPE for HPLC-UV, Protein Precipitation for LC-MS/MS) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC UV_Detector UV Detection (~280 nm) HPLC->UV_Detector For HPLC-UV MS_Detector MS/MS Detection (MRM Mode) HPLC->MS_Detector For LC-MS/MS Quantification Quantification UV_Detector->Quantification MS_Detector->Quantification

Caption: General workflow for Diclazuril analysis.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of Diclazuril.

HPLC-UV is a cost-effective and robust method suitable for routine analysis in less complex matrices, such as animal feed, where high concentrations of Diclazuril are expected. However, it is generally less sensitive and more prone to matrix interference, necessitating more rigorous sample cleanup procedures.

LC-MS/MS , on the other hand, offers superior sensitivity, selectivity, and specificity, making it the method of choice for analyzing Diclazuril in complex biological matrices like plasma, where trace levels of the analyte are often encountered. The use of an isotope-labeled internal standard like this compound in LC-MS/MS analysis provides the highest level of accuracy and precision by compensating for matrix effects and variations in sample processing.

Ultimately, the selection between these two powerful analytical tools will be guided by the specific analytical challenge, including the nature of the sample, the required level of sensitivity, and budgetary considerations. For demanding applications in drug development and pharmacokinetic studies, the enhanced performance of LC-MS/MS with an appropriate internal standard is indispensable.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Diclazuril-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Diclazuril-d4. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.

Essential Safety Information

A comprehensive understanding of the potential hazards is the first line of defense. The following table summarizes key safety data for Diclazuril.

ParameterValueSource
Hazard Statements H361d: Suspected of damaging the unborn child. H373: May cause damage to organs through prolonged or repeated exposure.[3]
Signal Word Warning[1]
Storage Temperature Store at -20°C for up to 1 month, or -80°C for up to 6 months for stock solutions.[4]

Personal Protective Equipment (PPE) Protocol

The consistent and correct use of Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (powder or solution).

Required PPE:
  • Gloves: Two pairs of powder-free nitrile gloves are recommended. Change the outer pair immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs.

  • Respiratory Protection: For operations that may generate dust or aerosols (e.g., weighing powder outside of a containment enclosure), a NIOSH-approved respirator (e.g., N95) is required.

Operational Plan: From Receipt to Use

A structured workflow is crucial for minimizing exposure and preventing contamination.

Workflow for Handling this compound

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_use Experimental Use cluster_disposal Waste Disposal Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Log Log in Inventory Inspect->Log Store Store at Recommended Temperature Log->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare_Workstation Prepare Workstation in a Ventilated Enclosure Don_PPE->Prepare_Workstation Weigh Weigh this compound Prepare_Workstation->Weigh Dissolve Prepare Stock Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Collect_Waste Collect All Waste Streams Experiment->Collect_Waste Label_Waste Label Hazardous Waste Collect_Waste->Label_Waste Dispose Dispose via Institutional EH&S Label_Waste->Dispose

Caption: Safe handling workflow for this compound.

Step-by-Step Guidance:
  • Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EH&S) department.

  • Inventory and Storage: If the package is intact, log the compound into your chemical inventory. Store this compound at the recommended temperature, away from incompatible materials.

  • Preparation of Work Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to prevent inhalation of airborne particles. The work surface should be covered with absorbent, disposable bench paper.

  • Weighing the Compound:

    • Don all required PPE.

    • Use an analytical balance within the containment enclosure.

    • Use a micro-spatula to carefully transfer the desired amount of powder to a tared weigh boat.

    • Avoid creating dust. If any powder is spilled, clean it up immediately following the spill cleanup protocol.

  • Solution Preparation:

    • Add the appropriate solvent to the vessel containing the weighed this compound.

    • Cap the vessel securely and mix by vortexing or sonicating until the solid is completely dissolved.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

Workflow for Preparing a this compound Stock Solution

cluster_prep Pre-Weighing cluster_weigh Weighing (in Containment Hood) cluster_dissolve Dissolution cluster_storage Storage Calculate Calculate Required Mass of this compound Prepare_Vessel Prepare and Label a Suitable Vial Calculate->Prepare_Vessel Tare Tare Weigh Boat on Analytical Balance Prepare_Vessel->Tare Weigh_Powder Carefully Weigh this compound Powder Tare->Weigh_Powder Transfer Transfer Powder to Labeled Vial Weigh_Powder->Transfer Add_Solvent Add Calculated Volume of DMSO Transfer->Add_Solvent Mix Vortex/Sonicate Until Dissolved Add_Solvent->Mix Verify Visually Confirm Complete Dissolution Mix->Verify Aliquot Aliquot into Smaller Volumes (Optional) Verify->Aliquot Store_Solution Store at -20°C or -80°C Aliquot->Store_Solution

Caption: Experimental workflow for stock solution preparation.

Materials:
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Appropriately sized glass vial with a screw cap

  • Vortex mixer and/or sonicator

Procedure:
  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound = 411.66 g/mol ).

  • Weighing: In a containment hood, accurately weigh the calculated amount of this compound powder and transfer it to a labeled vial.

  • Dissolution: Add the calculated volume of DMSO to the vial. Secure the cap and vortex or sonicate the mixture until the this compound is fully dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: For long-term stability, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated PPE (gloves, lab coats), weigh boats, and any absorbent paper. Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste bag.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of this compound solutions down the drain.[2][5]

  • Empty Containers: The original this compound container should be disposed of as hazardous waste.

  • Disposal Route: All hazardous waste must be disposed of through your institution's EH&S department. Follow their specific guidelines for waste pickup and disposal.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it:

    • Ensure you are wearing the appropriate PPE.

    • For a powder spill , gently cover it with damp absorbent pads to avoid making the powder airborne.

    • For a liquid spill , cover it with an inert absorbent material.

  • Cleanup: Carefully collect the absorbed material using a scoop and scraper and place it in a sealed hazardous waste container. Clean the spill area with a suitable detergent and water, working from the outside of the spill inward.

  • Decontaminate: Wipe the area with 70% ethanol.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EH&S department as per your institution's policy.

By adhering to these safety and logistical protocols, you can effectively mitigate the risks associated with handling this compound and ensure a safe laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.